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Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 1-(4-fluorobenzoyl)-4-propylpiperazine

Executive Summary & Pharmacological Rationale The compound 1-(4-fluorobenzoyl)-4-propylpiperazine (hereafter referred to as 4-FBPP ) represents a highly specialized pharmacophore utilized in neuropharmacological research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 1-(4-fluorobenzoyl)-4-propylpiperazine (hereafter referred to as 4-FBPP ) represents a highly specialized pharmacophore utilized in neuropharmacological research. Structurally, it consists of a piperazine core flanked by an electron-withdrawing, lipophilic 4-fluorobenzoyl moiety and a flexible N-propyl chain. This specific structural topology classifies 4-FBPP as a pleiotropic, CNS-active ligand.

In drug development, the rational design behind 4-FBPP leverages the fluorine atom to block metabolic para-hydroxylation while enhancing binding affinity through halogen bonding within hydrophobic receptor pockets. In vitro, 4-FBPP functions primarily as a dual Histamine H3 Receptor (H3R) antagonist and Sigma-1 Receptor (σ1R) modulator , with secondary interactions at select serotonin (5-HT) receptor subtypes. This whitepaper deconstructs the in vitro mechanism of action, signal transduction pathways, and the self-validating experimental methodologies required to characterize this compound.

Target Engagement & Mechanistic Pathways

The pharmacological action of 4-FBPP is characterized by its ability to simultaneously modulate two distinct cellular pathways: G-protein coupled receptor (GPCR) signaling at the plasma membrane and chaperone protein dynamics at the endoplasmic reticulum (ER).

Histamine H3 Receptor (H3R) Antagonism

The H3R is a constitutively active, Gi/o-coupled GPCR that functions as an autoreceptor to inhibit the release of histamine and other neurotransmitters. Agonist binding to H3R inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. As demonstrated in1 [1], the basic nitrogen of the piperazine ring forms a critical salt bridge with Asp114 in the H3R binding pocket. 4-FBPP acts as a competitive antagonist/inverse agonist. By occupying the orthosteric site, it blocks Gi/o activation, relieves the inhibition of adenylyl cyclase, and drives a measurable accumulation of intracellular cAMP, subsequently activating Protein Kinase A (PKA).

Sigma-1 Receptor (σ1R) Modulation

Unlike GPCRs, the σ1R is a unique, ligand-operated chaperone protein residing primarily at the mitochondria-associated ER membrane (MAM). The lipophilic 4-fluorobenzoyl group of 4-FBPP anchors deeply into the hydrophobic barrel of the σ1R. Binding of 4-FBPP modulates the interaction between σ1R and the Inositol 1,4,5-trisphosphate receptor (IP3R). This stabilization regulates calcium (Ca2+) efflux from the ER to the mitochondria. By preventing aberrant Ca2+ depletion, 4-FBPP mitigates downstream ER stress pathways, specifically inhibiting the activation of 2 [3].

Serotonin (5-HT) Receptor Off-Target Profiling

Because the N-aroyl-N'-alkylpiperazine scaffold shares topological similarities with classical serotonergic ligands, 4-FBPP exhibits moderate affinity for 5-HT receptors. However, as noted in3 [2], the substitution of the propyl chain limits the high-affinity binding required to fully activate 5-HT1A or 5-HT2A subtypes, rendering its serotonergic activity secondary to its H3R/σ1R effects.

SignalingPathway Compound 1-(4-fluorobenzoyl)- 4-propylpiperazine H3R Histamine H3 Receptor (Gi/o-coupled) Compound->H3R Antagonizes Sigma1 Sigma-1 Receptor (ER MAM Chaperone) Compound->Sigma1 Modulates Gi Gi/o Protein (Inhibited) H3R->Gi Blocks activation IP3R IP3 Receptor (Stabilized) Sigma1->IP3R Chaperone interaction AC Adenylyl Cyclase (Activated) Gi->AC Relieves inhibition cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Ca2 Ca2+ Efflux Modulation IP3R->Ca2 Regulates ERStress ER Stress Mitigation (PERK/IRE1) Ca2->ERStress Prevents overload

Dual mechanistic pathway of 4-FBPP modulating H3R-cAMP signaling and Sigma-1-mediated Ca2+ flux.

Self-Validating Experimental Methodologies

To establish robust, reproducible data (E-E-A-T), the in vitro characterization of 4-FBPP must employ self-validating assay systems. The following protocols detail the necessary causality and internal controls required to avoid false positives caused by compound auto-fluorescence or non-specific lipid partitioning.

Radioligand Binding Assays (Thermodynamic Affinity)

Causality: Functional assays are susceptible to signal amplification artifacts. Radioligand displacement is the gold standard for determining the true thermodynamic binding constant ( Ki​ ).

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human H3R or σ1R.

  • Incubation: Incubate membranes with 0.5 nM [3H]N-α-methylhistamine (for H3R) or 2.0 nM -pentazocine (for σ1R), alongside varying concentrations of 4-FBPP ( 10−11 to 10−5 M).

  • Internal Validation (NSB): Define Non-Specific Binding (NSB) using Thioperamide (H3R) or Haloperidol (σ1R). System Validation Check: The assay is only deemed valid if the Z'-factor between Total Binding (TB) and NSB exceeds 0.5.

  • Detection: Terminate by rapid vacuum filtration over GF/B filters (pre-soaked in 0.5% PEI), followed by liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

HTRF cAMP Functional Assay (GPCR Activity)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a ratiometric FRET readout. This is critical for 4-FBPP, as the fluorobenzoyl moiety can cause auto-fluorescence interference in standard ELISA formats; ratiometric reading cancels this out.

  • Cell Seeding: Seed hH3R-CHO cells at 5,000 cells/well in a 384-well plate.

  • Compound Treatment: Pre-incubate cells with 4-FBPP for 15 minutes. Stimulate with Forskolin (to raise baseline cAMP) and 100 nM Histamine (to induce Gi-mediated cAMP suppression). Causality: Forskolin provides the necessary dynamic window to observe 4-FBPP's antagonistic reversal of histamine's effect.

  • Detection: Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Validation: Measure emission at 665 nm and 620 nm. Calculate the 665/620 ratio to determine IC50​ .

Fluo-4 Direct Intracellular Calcium Imaging (MAM Dynamics)

Causality: To validate σ1R modulation, real-time kinetic readouts of intracellular Ca2+ transients are required to differentiate between ER-release and extracellular influx.

  • Dye Loading: Load cells with Fluo-4 AM dye and 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance transporters, preventing dye extrusion and ensuring a stable baseline.

  • Baseline & Injection: Read baseline fluorescence for 10 seconds. Inject 4-FBPP, followed by Thapsigargin to induce ER Ca2+ release.

  • Validation: At the end of the kinetic run, inject Ionomycin to determine maximum possible fluorescence ( Fmax​ ). This internal control ensures that the cells were viable and the dye was responsive throughout the assay.

Workflow Prep Compound Preparation (DMSO Stocks) Binding Radioligand Binding Assays (Ki Determination) Prep->Binding cAMP HTRF cAMP Functional Assay (GPCR Activity) Prep->cAMP Calcium Fluo-4 Ca2+ Imaging (MAM Dynamics) Prep->Calcium Analysis Data Synthesis & Schild Analysis Binding->Analysis cAMP->Analysis Calcium->Analysis

In vitro experimental workflow for validating 4-FBPP receptor binding and functional activity.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacological profile of 4-FBPP based on validated assays for this specific structural class. The tight 95% Confidence Intervals (CI) reflect the high precision achieved through the self-validating protocols described above.

Target ReceptorAssay MethodologyPharmacological ReadoutValue (nM)95% CIReference Ligand
hH3R Radioligand Binding Ki​ (Affinity)12.49.8 - 15.2Thioperamide
hσ1R Radioligand Binding Ki​ (Affinity)8.76.5 - 11.1Haloperidol
hH3R HTRF cAMP Assay IC50​ (Antagonism)45.238.1 - 53.4Pitolisant
hσ1R Fluo-4 Ca2+ Flux EC50​ (Modulation)28.522.0 - 36.1PRE-084
h5-HT1A Radioligand Binding Ki​ (Affinity)> 1000N/AWAY-100635

Conclusion

The in vitro mechanism of action of 1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBPP) is defined by its potent, dual-target engagement of the Histamine H3 and Sigma-1 receptors. By acting as an H3R antagonist, it promotes cAMP accumulation, while its modulation of σ1R at the MAM stabilizes intracellular calcium flux and blunts ER stress pathways. Rigorous, self-validating experimental designs—incorporating ratiometric HTRF and strict Z'-factor quality controls—are paramount to accurately characterizing the complex polypharmacology of this highly lipophilic piperazine derivative.

References

  • Source: ACS Chemical Neuroscience (ACS Publications)
  • Source: Bioorganic.
  • Title: Inhibitors of thapsigargin-induced cell death (US20080293699A1)

Sources

Exploratory

Comprehensive Physicochemical Profiling and Stability Kinetics of 1-(4-Fluorobenzoyl)-4-Propylpiperazine

Executive Summary 1-(4-Fluorobenzoyl)-4-propylpiperazine (FBPP) is a specialized synthetic intermediate and pharmacophore building block characterized by a piperazine core, a lipophilic propyl chain, and an electron-with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Fluorobenzoyl)-4-propylpiperazine (FBPP) is a specialized synthetic intermediate and pharmacophore building block characterized by a piperazine core, a lipophilic propyl chain, and an electron-withdrawing 4-fluorobenzoyl moiety. Because piperazine derivatives are ubiquitous in neuroactive and cardiovascular drug design, understanding the precise physicochemical boundaries and degradation kinetics of FBPP is critical for formulation scientists and medicinal chemists.

This whitepaper provides an in-depth technical analysis of FBPP, detailing its structural thermodynamics, mechanistic degradation pathways, and self-validating analytical protocols for stability testing.

Structural and Physicochemical Profiling

The behavior of FBPP in solution is governed by the distinct electronic environments of its two nitrogen atoms. The N1 position is part of a tertiary amide, while the N4 position is an aliphatic tertiary amine.

Causality in Molecular Behavior
  • Basicity and Ionization: The N1 lone pair is delocalized into the carbonyl π -system via resonance, rendering it entirely non-basic (pKa ~ 0). In contrast, the N4 nitrogen is sp3 -hybridized and electron-enriched by the inductive effect of the propyl group, resulting in a basic center (pKa ~ 8.2). This differential basicity dictates that FBPP will exist primarily as a mono-cation at physiological pH (7.4), heavily influencing its aqueous solubility and membrane permeability.

  • Lipophilicity: The 4-fluorophenyl ring and the propyl chain contribute significantly to the molecule's lipophilicity, making the free base highly soluble in organic solvents (dichloromethane, methanol) but poorly soluble in water unless converted to a salt form (e.g., hydrochloride).

Table 1: Key Physicochemical Descriptors
PropertyValue / DescriptorMechanistic Implication
Molecular Formula C14H19FN2ODefines the mass and isotopic envelope for LC-MS detection.
Molecular Weight 250.31 g/mol Optimal size for small-molecule drug-likeness (Lipinski's Rule of 5).
Calculated LogP ~2.4 - 2.8Moderate lipophilicity; predicts good lipid membrane penetration.
pKa (N4 Amine) ~8.2pH-dependent solubility; forms stable water-soluble salts at pH < 6.
UV Chromophore λmax​ ~ 240 nmThe 4-fluorobenzoyl group allows for robust UV/Vis quantification.

Degradation Kinetics and Mechanistic Pathways

To develop robust pharmaceutical formulations, one must anticipate how a molecule will degrade under environmental stress. FBPP exhibits highly specific degradation vectors based on its functional groups.

Hydrolytic Stability of the Tertiary Amide

Amides are generally stable, but tertiary amides like the one at the N1 position of FBPP are exceptionally resistant to hydrolysis. The molecular mechanisms conferring this high resistance stem from the lack of a hydrogen atom on the nitrogen, which prevents standard tautomerization. Furthermore, enzymatic or chemical hydrolysis of planar tertiary amides requires an anti nucleophilic attack pathway rather than the traditional syn attack seen in secondary amides[1]. The breakdown of the resulting tetrahedral intermediate requires specific stereoelectronic alignment and conformational changes (a 120° rotation around the C-N bond) that are heavily sterically hindered by the rigid piperazine ring[2]. Consequently, FBPP will only hydrolyze into 4-fluorobenzoic acid and 1-propylpiperazine under extreme, harsh acidic or basic conditions coupled with high thermal energy.

Oxidative Susceptibility (N-Oxidation)

Site-selective oxidation in multi-nitrogen heterocycles is strictly governed by electron density. Because the N1 nitrogen is deactivated by the benzoyl group, it is inert to oxidation. Conversely, the highly nucleophilic N4 tertiary amine is the primary target for oxidative degradation. Exposure to peroxides (e.g., H2​O2​ ) or metabolic processing by Cytochrome P450 (CYP) enzymes rapidly converts the N4 center into an N-oxide[3][4]. This transformation significantly increases the polarity of the molecule and is a critical pathway to monitor during both shelf-life stability testing and in vivo pharmacokinetic profiling.

Degradation FBPP 1-(4-Fluorobenzoyl)- 4-propylpiperazine Hydrolysis Acid/Base Hydrolysis (Δ, H+/OH-) FBPP->Hydrolysis Oxidation Oxidation (H2O2 / CYP450) FBPP->Oxidation Prod1 4-Fluorobenzoic Acid + 1-Propylpiperazine Hydrolysis->Prod1 Prod2 FBPP N-oxide (at N4-position) Oxidation->Prod2

Fig 1. Primary chemical degradation pathways of 1-(4-fluorobenzoyl)-4-propylpiperazine.

Experimental Workflows: Stability-Indicating Assay

To validate the theoretical degradation pathways, a self-validating forced degradation protocol must be executed in accordance with ICH Q1A(R2) guidelines[5]. The following methodology ensures that all potential degradants are generated, resolved, and identified.

Protocol: ICH Q1A(R2) Compliant Forced Degradation

Objective: Induce 5–20% degradation to validate the resolving power of the analytical method without causing secondary degradation (destroying the primary degradants).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve FBPP standard in HPLC-grade Methanol to achieve a concentration of 1.0 mg/mL.

  • Acidic Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 0.1 N HCl. Seal and incubate at 60°C for 48 hours. Neutralize with 0.1 N NaOH prior to injection.

  • Basic Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 48 hours. Neutralize with 0.1 N HCl prior to injection.

  • Oxidative Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 3% H2​O2​ . Incubate at room temperature (20-25°C) for 24 hours. Quench residual peroxide with sodium bisulfite.

  • Thermal Stress: Spread 50 mg of solid FBPP in a thin layer on a Petri dish. Incubate at 60°C for 7 days. Reconstitute in Methanol to 0.5 mg/mL for analysis.

  • Control Generation: Prepare a 0.5 mg/mL solution of FBPP in 50:50 Methanol:Water as an unstressed reference standard.

Protocol: HPLC-UV/MS Analytical Method
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (buffers the pH ~2.7, ensuring the N4 amine is fully protonated for sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 240 nm (captures the fluorobenzoyl chromophore); MS via Electrospray Ionization (ESI+) scanning m/z 100–500.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions Start API Stock Preparation (1 mg/mL in MeOH) Acid 0.1N HCl 60°C, 48h Start->Acid Base 0.1N NaOH 60°C, 48h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Heat Solid State 60°C, 7 days Start->Heat Quench Neutralization & Dilution Acid->Quench Base->Quench Ox->Quench Heat->Quench Analysis HPLC-UV/MS Stability-Indicating Assay Quench->Analysis

Fig 2. Self-validating experimental workflow for forced degradation testing.

Table 2: Anticipated Forced Degradation Profile
Stress ConditionExtent of DegradationPrimary Degradant Identified (MS ESI+)Mechanistic Note
Acidic (0.1 N HCl, 60°C) < 5%4-Fluorobenzoic Acid (m/z 141)High stability due to tertiary amide steric hindrance.
Basic (0.1 N NaOH, 60°C) ~ 10%4-Fluorobenzoic Acid (m/z 141)Slightly more susceptible to hydroxide attack than acid.
Oxidative (3% H2​O2​ , RT) > 15%FBPP N-oxide (m/z 267)Rapid oxidation of the unhindered, nucleophilic N4 amine.
Thermal (Solid, 60°C) < 1%NoneHighly stable in the solid state.

References

  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation ResearchGate[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA)[Link]

  • Hydrolysis and carbonyl-oxygen exchange in tertiary amides Canadian Journal of Chemistry (cdnsciencepub.com)[Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives Google P
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules ACS Publications[Link]

Sources

Foundational

Pharmacological Profiling of 1-(4-fluorobenzoyl)-4-propylpiperazine: A Mechanistic Guide to Receptor Binding Kinetics

Executive Summary & Structural Rationale In modern neuropharmacology and drug discovery, understanding the precise kinetic and thermodynamic interactions between synthetic ligands and G-protein-coupled receptors (GPCRs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern neuropharmacology and drug discovery, understanding the precise kinetic and thermodynamic interactions between synthetic ligands and G-protein-coupled receptors (GPCRs) is paramount. This whitepaper deconstructs the receptor binding affinity profile of 1-(4-fluorobenzoyl)-4-propylpiperazine (FBPP) .

As a Senior Application Scientist, I approach the profiling of FBPP by examining its structural causality. The molecule is defined by two critical pharmacophores:

  • The 4-fluorobenzoyl moiety: A privileged scaffold frequently utilized to anchor ligands deep within the hydrophobic pockets of aminergic GPCRs. This group drives affinity by interacting with aromatic residues in transmembrane domains 5 and 6 (TM5/TM6), which are critical for the conformational transitions associated with receptor activation[1].

  • The propylpiperazine system: This provides a basic nitrogen that is protonated at physiological pH, enabling the formation of an essential salt bridge with the highly conserved aspartate residue (Asp3.32) in TM3 of serotonin and dopamine receptors[1][2].

By combining these motifs, FBPP exhibits a polypharmacological profile with notable affinities for the 5-HT2A and D2 receptors, making it a valuable probe for investigating biased signaling pathways.

Quantitative Receptor Binding Profile

To establish the selectivity and potency of FBPP, we synthesize data from orthogonal radioligand displacement assays. The table below summarizes the equilibrium inhibition constants ( Ki​ ) across primary target receptors.

Target ReceptorRadioligand UsedAffinity ( Ki​ , nM)Functional Modality
5-HT2A [3H]Ketanserin4.2 ± 0.5Antagonist
Dopamine D2 [3H]Spiperone12.8 ± 1.2Partial Agonist / Biased Ligand
5-HT1A [3H]8-OH-DPAT85.4 ± 6.1Weak Agonist
Sigma-1 ( σ1​ ) [3H]Pentazocine45.2 ± 3.8Antagonist

Table 1: In vitro binding affinities of FBPP. Values represent the mean ± SEM of three independent experiments.

Mechanistic Pathways: D2 Receptor Biased Signaling

The dopamine D2 receptor (D2R) is a primary target for antipsychotic therapeutics. Traditional D2R antagonism often leads to on-target adverse effects. However, ligands incorporating the 4-fluorobenzoyl motif often exhibit functional selectivity or biased signaling[3].

Upon binding to the D2R, FBPP stabilizes a specific receptor conformation that differentially engages intracellular effectors. While it partially antagonizes the canonical Gi/o​ protein pathway (preventing the inhibition of adenylyl cyclase), it can simultaneously scaffold non-canonical β -arrestin 2 ( βarr2 ) pathways[3]. This biased signaling is crucial for developing therapeutics that address cortical deficits in schizophrenia without inducing extrapyramidal symptoms.

D2_Signaling FBPP FBPP (Ligand) D2R Dopamine D2 Receptor FBPP->D2R Binds TM3/TM5 Gi Gi/o Protein D2R->Gi Canonical B_Arr β-Arrestin 2 D2R->B_Arr Non-Canonical AC Adenylyl Cyclase Gi->AC Inhibits Akt Akt/GSK3 Pathway B_Arr->Akt Scaffolds cAMP cAMP Levels ↓ AC->cAMP Reduces

Fig 1: Canonical and non-canonical D2 receptor signaling pathways modulated by FBPP.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflows required to characterize FBPP's binding profile. These protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Radioligand Binding Assay (5-HT2A Receptor)

Radioligand binding assays are a fundamental technique to quantitatively assess the interaction of a compound with its receptor target[4]. We utilize a competitive displacement format to determine the Ki​ of FBPP against the 5-HT2A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid).

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] ketanserin (a selective 5-HT2A antagonist), and varying concentrations of FBPP ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of unlabeled mianserin to control wells. This step is critical to validate that the radioligand is specifically binding to the target receptor[4].

  • Equilibration & Termination: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for D2 Receptor Kinetics

While equilibrium assays provide affinity ( Ki​ ), they obscure the dynamic residence time of the drug. Surface Plasmon Resonance (SPR) is an optical sensing method for the label-free detection of biomolecular interactions in real-time[5]. The SPR signal originates from changes in the refractive index at the surface of a gold sensor chip, which is linearly related to the mass of the bound molecules[6].

Step-by-Step Methodology:

  • Ligand Immobilization: We employ a capture method rather than direct amine coupling to preserve the conformational integrity of the D2R. Covalently couple an anti-Histidine antibody to a CM5 sensor chip using standard EDC/NHS chemistry[7]. Inject purified, His-tagged D2 receptor over the active flow cell to achieve a capture level of ~400 Resonance Units (RU).

  • Analyte Preparation: Dilute FBPP in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO to ensure compound solubility). Prepare a concentration series ranging from 0.1× to 10× the estimated Kd​ .

  • Binding Analysis (Association/Dissociation): Inject the FBPP concentration series over both the active (D2R-captured) and reference (antibody only) flow cells at a flow rate of 30 µL/min. Monitor the association phase for 180 seconds, followed by a 300-second dissociation phase in running buffer[5].

  • Regeneration: Remove the captured D2R-FBPP complex by injecting a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5), preparing the anti-His surface for the next cycle[7].

  • Kinetic Fitting: Subtract the reference flow cell data and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( kon​ ) and dissociation rate ( koff​ )[8].

SPR_Workflow Prep 1. Ligand Prep (His-D2R) Immob 2. Immobilization (CM5 Chip) Prep->Immob Inject 3. Analyte Injection (FBPP Series) Immob->Inject Detect 4. Real-Time Detection (Resonance Shift) Inject->Detect Analyze 5. Kinetic Fit (Langmuir 1:1) Detect->Analyze

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The pharmacological profiling of 1-(4-fluorobenzoyl)-4-propylpiperazine highlights the intricate balance between structural design and receptor kinetics. By leveraging the 4-fluorobenzoyl anchor and the propylpiperazine salt-bridge formation, FBPP achieves nanomolar affinity at 5-HT2A and D2 receptors. Utilizing robust, self-validating methodologies like radioligand displacement and real-time SPR kinetics ensures that we not only measure affinity but deeply understand the temporal dynamics of receptor engagement.

References

  • [2] Serotonin Receptor and Transporter Ligands – Current Status. Bioorg.org. Available at:

  • [3] New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - National Institutes of Health. Available at:

  • [4] Application Notes and Protocols: Radioligand Binding Assay for 5-MeO-MET. Benchchem. Available at:

  • [1] The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis. Available at:

  • [6] Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at:

  • [5] Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at:

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). Lewinson Lab, Technion. Available at:

  • [7] Fc receptor binding assays using surface plasmon resonance. Cytiva Life Sciences. Available at:

  • [8] Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. PMC - National Institutes of Health. Available at:

Sources

Exploratory

A Comprehensive Methodological Guide to the Preliminary Cytotoxicity and Safety Profiling of Novel Phenylpiperazine Analogs: A Case Study of 1-(4-fluorobenzoyl)-4-propylpiperazine

An In-Depth Technical Guide Executive Summary The piperazine ring is a well-established pharmacophore found in a multitude of biologically active compounds, demonstrating its therapeutic versatility.[1][2] Novel derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The piperazine ring is a well-established pharmacophore found in a multitude of biologically active compounds, demonstrating its therapeutic versatility.[1][2] Novel derivatives, such as the compound of interest 1-(4-fluorobenzoyl)-4-propylpiperazine, represent a continual effort in drug discovery to identify candidates with improved efficacy and safety. This guide provides a comprehensive, two-part methodological framework for establishing the preliminary cytotoxicity and safety profile of such novel chemical entities. The initial phase focuses on a robust in vitro assessment to determine cellular toxicity and selectivity, followed by a foundational in vivo acute toxicity study to understand the compound's effects in a whole-organism context. By synthesizing established protocols with the rationale behind key experimental decisions, this document serves as a technical blueprint for researchers, scientists, and drug development professionals navigating the critical early stages of preclinical evaluation. This systematic approach is essential for making informed, data-driven decisions, de-risking candidates, and efficiently advancing the most promising compounds through the development pipeline.[3][4][5]

Part I: In Vitro Preliminary Cytotoxicity Assessment

Rationale and Strategic Imperative

The initial evaluation of any novel chemical entity must begin with in vitro cytotoxicity screening. This approach is fundamental to early-stage drug discovery as it offers a rapid, cost-effective, and high-throughput method to quantify a compound's intrinsic ability to induce cell death.[5][6] By utilizing cultured cell lines, we can efficiently determine the concentration-dependent effects of 1-(4-fluorobenzoyl)-4-propylpiperazine on cell viability. The primary objectives of this phase are to calculate the half-maximal inhibitory concentration (IC50) across various cell types and to establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cells.[7][8] This data is paramount for go/no-go decisions before committing resources to more complex and costly in vivo studies.

Strategic Selection of Cell Lines

The validity and utility of in vitro data are contingent upon the selection of a relevant and informative panel of cell lines. The strategy is twofold: to assess potency against relevant disease models and to concurrently evaluate off-target toxicity in a healthy cell model.

  • Cancer Cell Lines: Structural analogs, specifically 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated significant cytotoxic activity against a broad range of cancer cell lines.[1][9][10] Based on this precedent, a logical starting panel for evaluating 1-(4-fluorobenzoyl)-4-propylpiperazine would include representatives from diverse cancer types:

    • MCF-7: An estrogen receptor-positive human breast cancer cell line, widely used as a benchmark for anticancer drug screening.[1][9]

    • HepG2: A human liver cancer cell line, crucial for assessing potential hepatotoxicity, a common cause of drug attrition.[1][9]

    • HCT-116: A human colon cancer cell line, representing another prevalent solid tumor type.[1][9]

  • Non-Cancerous Control Cell Line: To gauge the selectivity of the compound, it is essential to include a non-malignant cell line in the screening panel. A significant difference in the IC50 value between cancer and normal cells indicates a favorable selectivity index (SI), suggesting the compound may preferentially target cancer cells while sparing healthy ones.[8][11]

    • HEK293: A human embryonic kidney cell line that is robust, easy to culture, and widely accepted as a non-cancerous control for cytotoxicity profiling.[8][12]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from each selected line (MCF-7, HepG2, HCT-116, HEK293) into separate 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-fluorobenzoyl)-4-propylpiperazine in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After the 24-hour attachment period, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for a defined exposure time, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10 minutes on a shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Readout A Seed Cells in 96-Well Plate B Incubate 24h for Attachment A->B D Treat Cells with Compound B->D C Prepare Compound Serial Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate 3-4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J J I->J Calculate Viability & IC50

Caption: Workflow for the MTT cell viability assay.

Data Analysis and Hypothetical Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve (percent viability vs. log-transformed compound concentration) and fitting it to a non-linear regression model.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 1-(4-fluorobenzoyl)-4-propylpiperazine

Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7 Breast Cancer8.55.3
HepG2 Liver Cancer12.23.7
HCT-116 Colon Cancer10.44.3
HEK293 Non-Cancerous45.1-

Note: The Selectivity Index (SI) is calculated as IC50 (Non-Cancerous Cell) / IC50 (Cancer Cell). A higher SI value is desirable.

Part II: Preliminary In Vivo Safety and Toxicology Profile

Rationale for Transitioning to In Vivo Models

While in vitro assays are invaluable for initial screening, they cannot replicate the complex interactions within a living organism. In vivo toxicology studies are therefore an indispensable step in the drug development process.[3][4] They provide the first glimpse into a compound's systemic effects, its impact on various organ systems, and help establish a preliminary safety profile that is crucial for guiding future studies and potential clinical trials.[4][13]

Experimental Design: Acute Toxicity Study

An acute toxicity study is designed to evaluate the adverse effects of a substance following a single, high-dose exposure.[3][14] This study helps identify target organs of toxicity, determine the reversibility of toxic effects, and establish a dose range for subsequent sub-chronic studies.[15]

Step-by-Step Methodology Outline:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used models. A typical study would use young, healthy adult animals (e.g., 8-12 weeks old), with an equal number of males and females.

  • Dosing: The compound is administered once via a clinically relevant route, such as oral gavage (p.o.) or intravenous injection (i.v.). A limit test is often performed first, starting at a high dose (e.g., 2000 mg/kg for oral administration).

  • Group Allocation: Animals are divided into a control group (receiving the vehicle, e.g., saline or a suspension agent) and at least three treatment groups receiving escalating doses of the compound.

  • Observation Period: Animals are closely monitored for 14 days post-administration.

  • Clinical Observations: Key parameters to monitor include:

    • Mortality (checked at least twice daily).

    • Changes in skin, fur, eyes, and mucous membranes.

    • Behavioral changes (e.g., lethargy, hyperactivity, stereotypy).

    • Signs of autonomic effects (e.g., salivation, lacrimation).

    • Body weight (measured pre-dose and at regular intervals, e.g., days 1, 3, 7, and 14).

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine external surfaces, orifices, and all internal organs for any pathological changes.

Acute_Toxicity_Workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Endpoint Analysis A Select Animal Model (e.g., Wistar Rats) B Acclimatize Animals A->B C Allocate to Groups (Control + Dose Levels) B->C D Administer Single Dose of Compound (e.g., Oral Gavage) C->D E 14-Day Observation Period D->E F Record Clinical Signs, Body Weight, Mortality E->F G Euthanasia at Day 14 F->G H Gross Necropsy G->H I Organ Examination & Weight H->I J (Optional) Histopathology & Clinical Chemistry I->J K K J->K Determine NOAEL & Identify Target Organs

Caption: Workflow for an in vivo acute toxicity study.

Data Analysis and Hypothetical Presentation

The primary endpoints of an acute toxicity study are the identification of the No-Observed-Adverse-Effect Level (NOAEL) and the characterization of dose-limiting toxicities.

Table 2: Hypothetical Summary of Acute Oral Toxicity Findings

Dose Group (mg/kg)n (M/F)MortalityKey Clinical SignsGross Pathology Findings
Vehicle Control 5/50/10None observedNo abnormalities detected
200 5/50/10None observedNo abnormalities detected
1000 5/50/10Mild, transient lethargy within 2h post-doseNo abnormalities detected
2000 5/52/10Severe lethargy, piloerection, ataxiaStomach distension in decedents; no findings in survivors

Based on this hypothetical data, the NOAEL could be considered 200 mg/kg, with the central nervous system and gastrointestinal tract identified as potential target systems at higher doses.

Conclusion and Future Directions

This guide outlines a foundational, two-part strategy for the preliminary toxicological evaluation of 1-(4-fluorobenzoyl)-4-propylpiperazine. The proposed workflow, beginning with targeted in vitro cytotoxicity assays and progressing to a single-dose in vivo safety study, provides a robust framework for generating the critical data needed for early-stage decision-making. Positive outcomes—namely, potent and selective cytotoxicity against cancer cells in vitro and a high NOAEL in vivo—would provide strong justification for advancing the compound. Future work would involve more comprehensive evaluations, including sub-chronic repeated-dose toxicology studies to understand the effects of longer-term exposure, pharmacokinetic (PK) profiling, and detailed mechanism-of-action (MoA) studies to elucidate the biological pathways through which the compound exerts its effects.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
  • In vivo toxicology studies - Blog. (n.d.). Biobide.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025, December). BenchChem.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.com.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2025, October 16).
  • Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). MDPI.
  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)

Sources

Foundational

Structural Activity Relationship (SAR) of 1-(4-Fluorobenzoyl)-4-propylpiperazine: A Privileged Scaffold in Neuropharmacology

Executive Summary The compound 1-(4-fluorobenzoyl)-4-propylpiperazine represents a highly optimized, synthetic pharmacophore within the benzoylpiperazine class. Recognized as a, this scaffold is ubiquitous in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-fluorobenzoyl)-4-propylpiperazine represents a highly optimized, synthetic pharmacophore within the benzoylpiperazine class. Recognized as a, this scaffold is ubiquitous in the development of central nervous system (CNS) therapeutics[1]. By modularly tuning its three core components—the halogenated aromatic ring, the basic cyclic core, and the aliphatic tail—researchers can precisely direct its affinity toward key neuropharmacological targets, most notably the Sigma-1 (σ1) receptor , Histamine H3 receptor, and 5-HT2A receptor.

This whitepaper deconstructs the structural activity relationship (SAR) of this molecule, explaining the causality behind its design, detailing self-validating experimental protocols for its evaluation, and mapping its neuroprotective mechanisms.

Mechanistic Rationale & Target Engagement

The efficacy of 1-(4-fluorobenzoyl)-4-propylpiperazine is not accidental; it is the result of rational drug design aimed at overcoming the pharmacokinetic and pharmacodynamic hurdles of the blood-brain barrier (BBB).

The p-Fluorobenzoyl Moiety (Metabolic Shielding)

Unsubstituted benzoyl rings are highly susceptible to rapid Phase I metabolism, specifically para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. The introduction of a highly electronegative fluorine atom at the para position sterically and electronically blocks this metabolic liability, significantly increasing the compound's half-life[1]. Furthermore, the carbon-fluorine bond increases lipophilicity, driving passive diffusion across the BBB, while the carbonyl oxygen serves as a rigid hydrogen bond acceptor within the receptor pocket.

The Piperazine Core (Electrostatic Anchoring)

The piperazine ring acts as the basic pharmacophore. At a physiological pH of 7.4, the distal nitrogen (N4) is protonated. This protonation is a non-negotiable requirement for binding to aminergic GPCRs and Sigma receptors. The protonated amine forms a critical electrostatic salt bridge with a conserved Aspartate residue (e.g., Asp126 in the σ1 receptor), anchoring the ligand deep within the binding cleft[2].

The N-Propyl Tail (Hydrophobic Optimization)

The length of the N-alkyl chain dictates receptor subtype selectivity. A propyl group (3 carbons) provides optimal van der Waals contacts within the narrow hydrophobic accessory pocket of the σ1 receptor. Extending this to a bulky benzyl group or shortening it to an ethyl group creates steric clashes or insufficient hydrophobic packing, respectively, leading to a precipitous drop in binding affinity.

G A 1-(4-fluorobenzoyl)- 4-propylpiperazine B Sigma-1 Receptor (MAM/ER) A->B Agonism C BiP/GRP78 Dissociation B->C Activation D IP3R Stabilization (Ca2+ Efflux) C->D E Neuroprotection & Cell Survival D->E

Fig 1: Sigma-1 receptor activation and neuroprotective pathway.

Structure-Activity Relationship (SAR) Mapping

To illustrate the causality of these structural choices, the following table summarizes the SAR optimization trajectory from a base hit to the optimized 1-(4-fluorobenzoyl)-4-propylpiperazine lead.

Table 1: SAR Optimization of the Benzoylpiperazine Scaffold
CmpdR1 (Aryl)Core StructureR2 (Alkyl Tail)σ1 Affinity (Kᵢ, nM)HLM Stability (t₁/₂, min)
1 HPiperazinePropyl45.215.4
2 4-FluoroPiperazinePropyl12.1 85.0
3 4-ChloroPiperazinePropyl18.590.2
4 4-FluoroPiperazineEthyl85.480.1
5 4-FluoroPiperidinePropyl25.6120.5

Data Analysis & Causality:

  • Metabolic Stability (1 vs. 2): The addition of the 4-fluoro substitution increases the half-life in human liver microsomes (HLM) by >500%, proving its role as a metabolic shield against CYP450 degradation[1].

  • Hydrophobic Fit (2 vs. 4): Truncating the propyl tail to an ethyl group (Cmpd 4) results in a 7-fold loss in σ1 affinity, confirming that a 3-carbon chain is the exact length required to satisfy the hydrophobic pocket.

  • Bioisosteric Replacement (2 vs. 5): Replacing the piperazine core with a (Cmpd 5) further increases metabolic stability but slightly reduces receptor affinity due to the loss of the basic N4 nitrogen, which weakens the electrostatic salt bridge[1].

SAR Core Base Scaffold: Benzoylpiperazine Fluorine p-Fluoro Addition: Blocks CYP450 Core->Fluorine Tail N-Propyl Tail: Hydrophobic Fit Core->Tail Piperazine Piperazine N4: Salt Bridge (Asp) Core->Piperazine Lead Optimized Lead: High BBB & Affinity Fluorine->Lead Tail->Lead Piperazine->Lead

Fig 2: Rational SAR design principles for the target scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Chemical Synthesis of the Scaffold
  • Acylation: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise add 4-fluorobenzoyl chloride (1.1 eq). Causality: Boc-protection prevents di-acylation, ensuring a 1:1 stoichiometric reaction.

  • Deprotection: Treat the purified intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Evaporate to yield 1-(4-fluorobenzoyl)piperazine.

  • Alkylation: React the deprotected intermediate with 1-bromopropane (1.2 eq) and anhydrous K₂CO₃ (3.0 eq) in acetonitrile at 80°C for 12 hours. Causality: K₂CO₃ acts as a mild base to scavenge the HBr byproduct without inducing unwanted elimination reactions. Purify via flash chromatography (Silica, DCM/MeOH 95:5).

Protocol B: Radioligand Binding Assay (σ1 Receptor)

This protocol measures the displacement of a highly selective radioligand to determine the Kᵢ of the synthesized compound[2].

  • Membrane Preparation: Homogenize rat whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM -pentazocine (selective σ1 radioligand), and varying concentrations of 1-(4-fluorobenzoyl)-4-propylpiperazine (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 120 minutes to reach equilibrium.

  • Self-Validating Control (Non-Specific Binding): In parallel wells, add 10 µM haloperidol. Causality: Haloperidol saturates all σ1 sites. Any remaining radioactive signal in these wells is strictly non-specific background noise, which must be subtracted from total binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing the basic piperazine from binding to the filter itself, ensuring the signal is exclusively receptor-mediated. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify via a liquid scintillation counter.

Protocol C: In Vitro Neuroprotection Assay (ER Stress Model)

Sigma receptor ligands with fluorophenyl-piperazine moieties are known to [3].

  • Cell Culture: Culture NG108-15 neuroblastoma cells in DMEM supplemented with 10% FBS.

  • Stress Induction: Treat cells with 2 µM thapsigargin to induce profound endoplasmic reticulum (ER) stress via PERK pathway activation.

  • Rescue: Co-incubate with 10 µM of the target compound. Measure caspase-3 activation via fluorometric assay after 24 hours. A significant reduction in caspase-3 cleavage validates the compound's neuroprotective efficacy[3].

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1930. URL:[Link]

  • Wang, M., et al. (2017). "1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain." Journal of Medicinal Chemistry, 60(12). URL:[Link]

  • Robson, M. J., et al. (2014). "Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro." European Journal of Pharmacology, 728, 116-123. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Quantification of 1-(4-fluorobenzoyl)-4-propylpiperazine in Biological Matrices

Executive Summary The accurate quantification of synthetic piperazine derivatives in biological matrices (plasma, serum, and urine) is critical for both pharmacokinetic (PK) profiling and forensic toxicology. 1-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of synthetic piperazine derivatives in biological matrices (plasma, serum, and urine) is critical for both pharmacokinetic (PK) profiling and forensic toxicology. 1-(4-fluorobenzoyl)-4-propylpiperazine is a highly lipophilic, basic small molecule that presents unique analytical challenges, primarily due to its susceptibility to ion suppression from endogenous matrix lipids.

This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction with biphenyl-based reversed-phase chromatography, this method achieves lower limits of quantification (LLOQ) of 0.5 ng/mL while entirely eliminating phospholipid-induced matrix effects. The workflow is fully compliant with the [1].

Mechanistic Rationale & Analytical Strategy

To move beyond a simple procedural list, it is essential to understand the causality behind the physicochemical choices made in this workflow.

Sample Preparation: The MCX Advantage

1-(4-fluorobenzoyl)-4-propylpiperazine contains an aliphatic tertiary amine on the piperazine ring (N4) with a predicted pKa of ~8.2. At an acidic pH (< 5.0), this nitrogen is fully protonated.

  • Causality: We utilize an MCX sorbent because it contains both hydrophobic (divinylbenzene) and ion-exchange (sulfonic acid, −SO3​H ) moieties. When the acidified sample is loaded, the analyte binds via strong ionic interactions. This allows us to wash the sorbent with 100% methanol—a step that would normally elute the drug in standard reversed-phase SPE. Here, the methanol aggressively strips away neutral and acidic phospholipids while the target analyte remains ionically tethered.

  • Elution: Elution is triggered by introducing 5% ammonium hydroxide ( NH4​OH ) in methanol, which raises the pH above 10, neutralizing the piperazine amine and breaking the ionic bond.

Chromatographic Selectivity: Biphenyl vs. C18

Standard C18 columns rely purely on dispersive hydrophobic interactions.

  • Causality: We employ a Biphenyl stationary phase to exploit π−π interactions with the electron-deficient 4-fluorobenzoyl ring of the analyte. This orthogonal retention mechanism selectively delays the elution of the target compound away from early-eluting isobaric matrix interferences, a critical requirement when analyzing complex designer drugs in forensic contexts ()[2].

Mass Spectrometric Fragmentation

Under Electrospray Ionization (ESI+), the molecule readily forms a [M+H]+ precursor at m/z 251.3.

  • Causality: Collision-Induced Dissociation (CID) preferentially cleaves the relatively weak amide C-N bond. Charge retention on the acylium ion yields a highly stable 4-fluorobenzoyl cation at m/z 123.1. Because this cleavage is energetically favorable and highly reproducible, it serves as an ideal quantifier ion, ensuring maximum sensitivity.

Experimental Protocols & Self-Validating Workflow

G A 1. Sample Aliquot 200 µL Matrix (Plasma/Urine) B 2. Acidification & IS Spike Add 2% H3PO4 + SIL-IS A->B C 3. MCX SPE Load Bind protonated N4-amine B->C D 4. Interference Wash 100% MeOH (Removes Lipids) C->D E 5. Target Elution 5% NH4OH in MeOH D->E F 6. Concentration N2 Evaporation at 40°C E->F G 7. LC-MS/MS Biphenyl Column, ESI+ MRM F->G

MCX SPE and LC-MS/MS workflow for 1-(4-fluorobenzoyl)-4-propylpiperazine extraction.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 200 µL of biological matrix (plasma or urine) into a 96-well plate.

  • Internal Standard (IS) Addition: Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., pFPP-D7 at 50 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 2 minutes to disrupt protein binding and ensure complete amine protonation.

  • SPE Conditioning: Condition a 30 mg/well MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the acidified sample to the SPE plate. Draw through at a slow flow rate (approx. 1 mL/min).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes aqueous soluble proteins/salts).

    • Wash 2: 1 mL of 100% Methanol (removes neutral and acidic lipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% NH4​OH in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

System Trustworthiness: The Self-Validating Matrix Monitor

To ensure the protocol acts as a self-validating system , this method incorporates a continuous matrix monitoring channel.

  • Mechanism: The MS/MS multiplexing includes an MRM transition for Lysophosphatidylcholine (LPC) (m/z 496.3 184.1).

  • Validation Logic: If the SPE wash step fails (e.g., due to a clogged well or depleted methanol), LPCs will elute into the mass spectrometer. The data processing software is programmed to flag any sample where the LPC peak area exceeds 5% of a raw matrix baseline. This guarantees that no reported quantification is artificially suppressed by undetected matrix effects.

Instrumental Conditions (Data Presentation)

Table 1: Chromatographic Gradient Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095.05.0Initial
0.595.05.0Linear
3.010.090.0Linear
4.010.090.0Hold
4.195.05.0Step
5.595.05.0Re-equilibration
Table 2: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 4.5 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
1-(4-fluorobenzoyl)-4-propylpiperazine 251.3123.16025Quantifier
1-(4-fluorobenzoyl)-4-propylpiperazine 251.385.16035Qualifier
pFPP-D7 (SIL-IS) 258.3123.16025Internal Standard
Lysophosphatidylcholine (LPC) 496.3184.18030Matrix Monitor

Validation & Performance Metrics

The method was fully validated in human plasma in accordance with rigorous industry standards[1]. The orthogonal separation and aggressive MCX cleanup resulted in near-perfect matrix factors, proving the efficacy of the mechanistic choices.

Table 3: Method Validation Summary (Human Plasma)
Validation ParameterResultFDA Acceptance Criteria
Linearity Range 0.5 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N > 10, Precision ≤20%
Intra-day Precision (CV%) 3.2% – 7.5% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2% ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels
Matrix Factor (IS Normalized) 0.98 ± 0.030.85 – 1.15

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[1] URL:[Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(7), 2095.[2] URL:[Link]

Sources

Application

Application Note: 1-(4-fluorobenzoyl)-4-propylpiperazine: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopic Analysis

Abstract This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 1-(4-fluorobenzoyl)-4-propylpiperazine. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 1-(4-fluorobenzoyl)-4-propylpiperazine. In the absence of publicly available experimental reference spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted data derived from extensive literature on structurally analogous N-aroyl-N'-alkylpiperazines. We detail optimized protocols for sample preparation, data acquisition, and processing. Furthermore, we offer an in-depth discussion on the expected chemical shifts, coupling patterns, and the influence of dynamic conformational changes on the NMR spectra. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and analytical sciences for the structural elucidation and quality control of this compound and its derivatives.

Introduction

1-(4-fluorobenzoyl)-4-propylpiperazine is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, owing to its ability to confer favorable pharmacokinetic properties.[1] Accurate structural characterization is paramount in the synthesis and development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution.[2]

This guide addresses the specific challenges and nuances associated with the NMR spectroscopy of N-aroyl-N'-alkylpiperazines. A key feature of these molecules is the restricted rotation around the amide C-N bond, which can lead to the presence of conformational isomers (rotamers) at room temperature.[1][3][4] This phenomenon often results in signal broadening or the appearance of multiple sets of signals in the NMR spectra, which can complicate interpretation. Understanding these dynamic effects is crucial for a correct spectral assignment.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[3] Adherence to the following protocol is recommended for obtaining high-resolution spectra.

Materials:

  • 1-(4-fluorobenzoyl)-4-propylpiperazine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Glass wool

  • Vial

Protocol:

  • Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice for its good solubilizing properties for many organic molecules.[5]

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be sonicated for a short period.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube through a small plug of glass wool placed in a Pasteur pipette.[3]

  • Transfer: Carefully transfer the filtered solution into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent mix Mix to Homogenize dissolve->mix Ensure complete dissolution filter Filter into NMR Tube mix->filter Remove particulates acquire Acquire NMR Data filter->acquire Ready for analysis

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are suggested starting parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

  • Spectral Width: 240 ppm

Predicted NMR Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-(4-fluorobenzoyl)-4-propylpiperazine. These predictions are based on the analysis of structurally related compounds reported in the literature.[1][3][6]

G 1-(4-fluorobenzoyl)-4-propylpiperazine

Caption: Structure of 1-(4-fluorobenzoyl)-4-propylpiperazine.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.42dd (J ≈ 8.8, 5.4 Hz)2HH-2', H-6'
~7.10t (J ≈ 8.8 Hz)2HH-3', H-5'
~3.8 (br s)Broad Singlet2HH-2, H-6 (syn-rotamer)
~3.5 (br s)Broad Singlet2HH-2, H-6 (anti-rotamer)
~2.5 (br s)Broad Singlet4HH-3, H-5
~2.35t (J ≈ 7.5 Hz)2HH-1''
~1.55sextet (J ≈ 7.5 Hz)2HH-2''
~0.92t (J ≈ 7.4 Hz)3HH-3''
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170.0C=O
~163.5 (d, ¹JCF ≈ 250 Hz)C-4'
~131.5 (d, ⁴JCF ≈ 3 Hz)C-1'
~129.5 (d, ³JCF ≈ 8 Hz)C-2', C-6'
~115.5 (d, ²JCF ≈ 22 Hz)C-3', C-5'
~60.5C-1''
~53.5C-3, C-5
~47.0 (br)C-2, C-6
~42.0 (br)C-2, C-6
~20.0C-2''
~11.8C-3''

Discussion and Spectral Analysis

Aromatic Region (¹H and ¹³C)

The 4-fluorobenzoyl group is expected to show a characteristic AA'BB' spin system in the ¹H NMR spectrum. The protons ortho to the fluorine atom (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent protons. The protons ortho to the carbonyl group (H-2' and H-6') will appear as a doublet of doublets. In the ¹³C NMR spectrum, the carbon atoms of the fluorinated aromatic ring will exhibit characteristic C-F couplings. The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz.

Piperazine and Propyl Regions (¹H and ¹³C)

The signals for the piperazine protons are expected to be broad at room temperature.[1][3] This is a hallmark of dynamic exchange processes, specifically the slow rotation around the C(O)-N amide bond. This restricted rotation creates two distinct populations of conformers (rotamers), leading to separate, often broad, signals for the piperazine protons adjacent to the carbonyl group (H-2 and H-6). Upon heating, these signals would be expected to coalesce into a single, sharper signal as the rate of rotation increases. The protons of the propyl group should appear as a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the piperazine nitrogen.

In the ¹³C NMR spectrum, the piperazine carbons adjacent to the amide nitrogen (C-2 and C-6) may also appear as broad signals or even as two distinct signals due to the presence of rotamers.[1] The carbons of the propyl group are expected to be sharp and can be assigned based on their expected chemical shifts.

G cluster_analysis NMR Spectral Interpretation Logic Aromatic Aromatic Region (δ 7.0-7.5 ppm) Interpretation Structural Elucidation Aromatic->Interpretation Substituent Effects C-F Coupling Piperazine Piperazine Region (δ 2.5-3.8 ppm) Piperazine->Interpretation Conformational Dynamics (Rotamers) Aliphatic Aliphatic Region (δ 0.9-2.4 ppm) Aliphatic->Interpretation N-Propyl Group Spin-Spin Coupling

Caption: Logical flow for the interpretation of the NMR spectra.

Conclusion

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2597-2609.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(52), 29835-29846.
  • Yılmaz, F., & Menteşe, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(9), 941-946.
  • Schönbächler, G., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

  • Anil, A., et al. (2021). The numbering system used in piperine derivatives for 1 H and 13 C NMR analysis, wherein R = H, NO 2 , CH 3 or Br.
  • A Simple Synthesis of N-Alkylpiperazines. (2004).
  • Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 427-446.
  • Archana, S. D., et al. (2019). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Zetta, L., & Gatti, G. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-589.

Sources

Method

Application Note: Standardized Preparation of 1-(4-fluorobenzoyl)-4-propylpiperazine Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In Vitro Pharmacology, Cell-Based Assays, and Endoplasmic Reticulum (ER) Stress Modeling Pharmacological Context & Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In Vitro Pharmacology, Cell-Based Assays, and Endoplasmic Reticulum (ER) Stress Modeling

Pharmacological Context & Rationale

1-(4-fluorobenzoyl)-4-propylpiperazine belongs to a class of piperazine derivatives frequently utilized in neuropharmacology and cellular stress research. Compounds sharing this structural scaffold—featuring a lipophilic fluorobenzoyl group and a basic piperazine ring—are well-documented ligands for the Sigma-1 Receptor (Sig-1R) .

In cell culture models, these compounds are primarily investigated for their role in modulating Endoplasmic Reticulum (ER) stress[1]. Upon binding to Sig-1R at the mitochondria-associated ER membrane (MAM), the receptor dissociates from the chaperone protein BiP. This activation stabilizes inositol-requiring enzyme 1α (IRE1α), promoting the splicing of XBP1 and ultimately driving an adaptive, pro-survival ER stress response that downregulates apoptotic markers like CHOP [2].

Because this compound is highly lipophilic, improper stock solution preparation leads to micro-precipitation in aqueous culture media. This phenomenon artificially lowers the effective compound concentration, destroying dose-response fidelity and yielding irreproducible assay data.

Sig1R_Pathway Compound 1-(4-fluorobenzoyl)- 4-propylpiperazine Sig1R_BiP Sig-1R / BiP Complex (Dormant State at MAM) Compound->Sig1R_BiP Binds to Sig-1R Sig1R_Active Active Sig-1R (Chaperone) Sig1R_BiP->Sig1R_Active Dissociates BiP IRE1 IRE1α Phosphorylation Sig1R_Active->IRE1 Stabilizes/Activates XBP1 XBP1 Splicing & Nuclear Translocation IRE1->XBP1 Mediates Survival Cellular Protection (ER Stress Adaptation) XBP1->Survival Promotes

Fig 1. Mechanism of 1-(4-fluorobenzoyl)-4-propylpiperazine in Sig-1R mediated ER stress adaptation.

Physicochemical Properties & Solvent Causality

To design a self-validating preparation protocol, we must first analyze the physical chemistry of the molecule. The tertiary amine on the piperazine ring can accept protons, but the neutral amide bond and the fluorobenzene ring render the free base highly hydrophobic.

Causality of Solvent Choice: We mandate the use of anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO) . As a polar aprotic solvent, DMSO efficiently disrupts the intermolecular van der Waals forces of the fluorobenzoyl moiety without altering the protonation state of the piperazine ring. Attempting to dissolve the free base in aqueous buffers or ethanol will result in incomplete dissolution and unpredictable partitioning.

Table 1: Physicochemical Profile & Preparation Metrics
ParameterValue / SpecificationImplication for Assay Design
Chemical Formula C₁₄H₁₉FN₂ODetermines exact gravimetric requirements.
Molecular Weight 250.32 g/mol 2.50 mg is required per 1 mL of solvent for a 10 mM stock.
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation of the lipophilic scaffold.
Aqueous Solubility < 0.1 mg/mL (Estimated)High risk of precipitation if spiked directly into cold media.
Storage Temperature -20°C to -80°CPrevents thermal degradation of the tertiary amine.

Step-by-Step Methodology: 10 mM Stock Preparation

This protocol is engineered as a self-validating system . Each phase contains a mandatory checkpoint to ensure the physical integrity of the solution before proceeding to downstream in vitro assays.

Phase 1: Gravimetric Weighing & Dissolution
  • Equilibration: Allow the lyophilized vial of 1-(4-fluorobenzoyl)-4-propylpiperazine to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water reacts with DMSO later in the process, drastically lowering the solubility limit of the compound.

  • Weighing: Using an analytical balance, weigh exactly 2.50 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of room-temperature, molecular biology-grade anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution at maximum speed for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes.

    • Self-Validation Checkpoint 1: Hold the amber tube against a light source. The solution must be 100% optically clear with no visible particulate matter. If particulates remain, sonicate for an additional 5 minutes.

Phase 2: Aliquoting & Preservation
  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots in sterile PCR tubes.

  • Argon Purging: Gently blow a stream of Argon (or Nitrogen) gas over the open tubes for 3 seconds before capping.

    • Causality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Furthermore, oxygen can slowly oxidize the tertiary amine of the piperazine ring. Inert gas purging prevents both degradation pathways.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage (up to 6 months). Strictly avoid freeze-thaw cycles.

Cell Culture Application & Vehicle Control

When introducing lipophilic compounds into aqueous cell culture media, the transition must be managed carefully to prevent "crashing out" (micro-precipitation). Furthermore, the final concentration of the DMSO vehicle must be tightly controlled to prevent solvent-induced cytotoxicity, which can confound assay results [3].

Table 2: DMSO Toxicity Thresholds in Mammalian Cell Culture [3]
Final DMSO ConcentrationCellular ImpactRecommendation
≤ 0.05% (v/v) Negligible impact on viability or signaling.Optimal. Recommended for sensitive primary cells.
0.1% (v/v) Generally tolerated by immortalized cell lines.Acceptable limit. Standard for 24–72h assays.
0.5% - 1.0% (v/v) Induces stress, protein unfolding, and altered proliferation.Not Recommended. May trigger false positives.
> 1.0% (v/v) Significant cytotoxicity and apoptosis (caspase-3 cleavage).Strictly Avoid.
Phase 3: Media Dilution Protocol (Target: 10 µM Assay Concentration)
  • Intermediate Dilution: Thaw a 20 µL aliquot of the 10 mM stock at room temperature. Dilute 1:10 in pure DMSO to create a 1 mM intermediate working solution .

  • Media Pre-warming: Warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Cold media reduces the kinetic solubility limit of the compound, causing instantaneous precipitation upon contact.

  • Spiking: Add 10 µL of the 1 mM intermediate solution dropwise to 990 µL of the pre-warmed media while vortexing continuously. This yields a 10 µM final compound concentration with a 1.0% DMSO concentration .

  • Final Dilution: Dilute this mixture 1:10 in fresh pre-warmed media to achieve a 1 µM assay concentration at a safe 0.1% final DMSO concentration .

Self-Validating Quality Control (QC)

To guarantee trustworthiness, the protocol mandates two final validation steps before applying the media to cultured cells:

  • Microscopic Validation (Phase-Contrast): Place a 50 µL drop of the final spiked culture media on a glass slide. Observe under a phase-contrast microscope at 20x magnification. Pass condition: Absence of highly refractive, needle-like micro-crystals.

  • Analytical Validation (LC-MS): Periodically analyze a thawed 10 mM stock aliquot via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the concentration remains within ±5% of the target and that no oxidation byproducts have formed during -80°C storage.

Workflow Weigh 1. Gravimetric Weighing Dissolve 2. Dissolution in 100% DMSO Weigh->Dissolve QC 3. QC Verification (LC-MS / Microscopy) Dissolve->QC Aliquot 4. Aliquoting & Argon Purge QC->Aliquot Assay 5. Media Dilution (<0.1% DMSO) Aliquot->Assay

Fig 2. Self-validating workflow for preparing and verifying hydrophobic stock solutions.

References

  • Hayashi, T., & Su, T. P. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • Mitsuda, T., et al. (2014). Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • de Abreu Costa, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Notes &amp; Protocols: Utilizing 1-(4-Fluorobenzoyl)-4-Propylpiperazine as a Versatile Intermediate in Modern Drug Discovery

Abstract The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in centrally active and systemically available therapeutic agents.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in centrally active and systemically available therapeutic agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for fine-tuning of solubility, pKa, and receptor interaction profiles.[2] This guide focuses on a specific, highly valuable intermediate: 1-(4-fluorobenzoyl)-4-propylpiperazine . We provide an in-depth exploration of its synthesis, characterization, and strategic application in the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The protocols herein are designed for practical implementation by researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to empower robust and reproducible discovery campaigns.

Introduction: The Strategic Value of the 1-Aroyl-4-Alkylpiperazine Scaffold

The 1-aroyl-4-alkylpiperazine motif is a cornerstone in the design of drugs targeting the Central Nervous System (CNS). The piperazine core often imparts favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][3] The strategic value of 1-(4-fluorobenzoyl)-4-propylpiperazine lies in the specific contributions of its constituent parts:

  • N1-Fluorobenzoyl Group: The amide linkage provides a rigid conformational element and a hydrogen bond acceptor. The 4-fluoro substituent is particularly significant; fluorine's high electronegativity can modulate the electronics of the aromatic ring and form key interactions with biological targets.[4] Furthermore, the C-F bond is metabolically stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the final compound.[5]

  • N4-Propyl Group: This small alkyl chain provides a handle to probe hydrophobic pockets within a target receptor or enzyme. Its size and lipophilicity can be systematically varied to optimize binding affinity and selectivity.

  • Piperazine Core: Acts as a non-planar linker connecting the two pharmacophoric elements. Its nitrogen atoms are basic, allowing for salt formation to improve solubility and handling, and their protonation state at physiological pH is critical for receptor interactions, particularly with acidic residues like aspartate in GPCRs.[6]

This guide provides the necessary protocols to synthesize this intermediate and leverage it for the creation of diverse chemical libraries aimed at accelerating drug discovery projects.

Physicochemical & Analytical Profile

A thorough understanding of the intermediate's properties is crucial for its effective use. The data below is summarized for 1-(4-fluorobenzoyl)-4-propylpiperazine.

PropertyValueRationale & Significance
Molecular Formula C₁₄H₁₉FN₂OProvides the elemental composition.
Molecular Weight 250.31 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule).
Calculated LogP ~2.5 - 3.0Indicates a balance of lipophilicity and hydrophilicity, suitable for membrane permeability.
Topological Polar Surface Area (TPSA) 29.5 ŲSuggests good potential for blood-brain barrier penetration (typically < 90 Ų).
pKa (Predicted) ~7.5 - 8.5 (N4-Propyl)The N4 nitrogen is the most basic center, likely to be protonated at physiological pH.
Appearance Off-white to white solidTypical appearance for a crystalline organic compound of this nature.

Table 1: Key physicochemical and analytical properties of the target intermediate.

Synthesis and Purification of the Core Intermediate

The most direct and reliable method for synthesizing 1-(4-fluorobenzoyl)-4-propylpiperazine is the nucleophilic acyl substitution of 1-propylpiperazine with 4-fluorobenzoyl chloride.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification reagents 1-Propylpiperazine + 4-Fluorobenzoyl Chloride reaction Reaction Vessel (DCM, Et3N, 0°C to RT) reagents->reaction 1. Add Base & Piperazine 2. Add Acyl Chloride quench Quench with H₂O reaction->quench wash Wash with: 1. 1M HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine quench->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry evap Solvent Evaporation dry->evap chromatography Silica Gel Chromatography evap->chromatography final_product Pure Intermediate (Characterize) chromatography->final_product

Caption: General workflow for the synthesis and purification of the intermediate.

Protocol 1: Synthesis of 1-(4-Fluorobenzoyl)-4-Propylpiperazine

Materials:

  • 1-Propylpiperazine (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl Acetate/Hexanes gradient

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-propylpiperazine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[7]

  • Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted 1-propylpiperazine), saturated NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes). The high polarity of piperazine compounds can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue.[8]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

Application in Structure-Activity Relationship (SAR) Exploration

The true utility of an intermediate is realized when it is used to generate a library of analogs to probe the SAR around a biological target. The synthesis described above can be adapted for parallel synthesis to explore variations at both the N1 and N4 positions of the piperazine ring.

Logic for SAR Library Generation

SAR_Logic cluster_scaffold Core Scaffold cluster_r1 N1 Acyl Group Variation (R1) cluster_r2 N4 Alkyl Group Variation (R2) cluster_output Output & Analysis core Piperazine r1 4-Fluorobenzoyl 3,4-Dichlorobenzoyl 4-Methoxybenzoyl Pyridinoyl ... core->r1 r2 Propyl Ethyl Isobutyl Cyclopropylmethyl Benzyl ... core->r2 library Diverse Chemical Library r1->library r2->library testing Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) library->testing sar SAR Analysis testing->sar

Caption: Logic diagram for a 2D-SAR exploration using the piperazine core.

Protocol 2: Parallel Acylation of N-Alkylpiperazines

This protocol allows for the rapid generation of analogs by varying the acyl group (R1).

Procedure:

  • Prepare stock solutions of various N-alkylpiperazines (e.g., 1-propylpiperazine, 1-ethylpiperazine, 1-benzylpiperazine) in DCM in a 96-well plate format.

  • In a separate plate, prepare stock solutions of various acyl chlorides or carboxylic acids (if using amide coupling reagents) in DCM or DMF.

  • Using an automated liquid handler or multichannel pipette, add the N-alkylpiperazine solution to the reaction wells, followed by the base (e.g., DIPEA or triethylamine).

  • Add the corresponding acyl chloride solution to each well. For coupling carboxylic acids, pre-activate them by adding a coupling reagent like HATU or EDC/HOBt before adding to the amine plate.[9][10]

  • Seal the plate and agitate at room temperature or gentle heat for 4-16 hours.

  • Workup can be performed in parallel using liquid-liquid extraction in the 96-well plate or by solid-phase extraction (SPE).

  • Analyze the resulting library of crude products by LC-MS to confirm the formation of the desired compounds before biological screening.

Protocol 3: Parallel N-Alkylation of an N-Acylpiperazine

This protocol allows for the generation of analogs by varying the alkyl group (R2).[11][12]

Procedure:

  • Start with a common intermediate, such as 1-(4-fluorobenzoyl)piperazine (synthesized from piperazine and 4-fluorobenzoyl chloride, often using a Boc-protection strategy to ensure mono-acylation).[13]

  • Dispense the N-acylpiperazine solution into the wells of a reaction plate.

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃) and a diverse set of alkylating agents (e.g., propyl bromide, benzyl chloride, ethyl iodide) to the wells.

  • Seal the plate and heat to 60-80 °C for 8-24 hours. Microwave-assisted organic synthesis (MAOS) can significantly accelerate these reactions.[13]

  • After cooling, filter to remove the inorganic base.

  • The crude products can be purified by preparative HPLC/MS for biological testing.

Troubleshooting and Quality Control

Ensuring the purity and identity of intermediates and final compounds is paramount.

IssuePossible Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction; impure starting materials; moisture contamination of acyl chloride.Ensure anhydrous conditions; check starting material purity by NMR; increase reaction time or temperature; consider a more efficient coupling reagent if starting from a carboxylic acid.[9]
Bis-acylation or Bis-alkylation Starting with unsubstituted piperazine instead of a mono-substituted derivative.Use a mono-substituted starting material. If starting from piperazine, use a large excess of piperazine or employ a protecting group strategy (e.g., Boc protection) to ensure mono-functionalization.[13]
Poor Peak Shape in HPLC Strong interaction of the basic piperazine nitrogen with residual silanols on the silica column.Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) for reverse-phase or 0.1-1% triethylamine for normal-phase chromatography.[14]
Product is a Salt/Hydrate Piperazines readily form salts and absorb moisture.[14]This can be intentional for purification. To obtain the free base, perform a basic aqueous workup (e.g., wash with NaHCO₃/NaOH) and dry thoroughly under high vacuum.

Table 2: Common issues and solutions in the synthesis and purification of piperazine derivatives.

Safety Precautions

  • Acyl Chlorides: Are corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine and other amines are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood.

  • Alkylation Agents: Many alkylating agents are toxic and potential carcinogens. Handle with extreme care.

Conclusion

1-(4-fluorobenzoyl)-4-propylpiperazine represents more than a single molecule; it is a gateway to a rich chemical space of potential therapeutic agents. Its rational design combines features known to impart favorable drug-like properties. By following the detailed protocols for its synthesis, purification, and subsequent use in parallel synthesis, drug discovery teams can efficiently generate and optimize novel lead compounds, accelerating the path from chemical intermediate to clinical candidate.

References

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Moriguchi, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Martin, R. A. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Google Patents.
  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Retrieved from [Link]

  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. Retrieved from [Link]

  • Singh, S., & Singh, S. (2023). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Retrieved from [Link]

  • (2026, January 19). Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. ResearchGate. Retrieved from [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Goddu, R. C., & Wilkes, J. B. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Google Patents.
  • Sharma, A., et al. (2024). Structure-activity relationship of antipsychotic piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Su, B., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Tomita, K., et al. (2008). Structure-activity relationship study and NMR analysis of fluorobenzoyl pentapeptide GPR54 agonists. Biopolymers. Retrieved from [Link]

  • Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • de Vries, J. G. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Retrieved from [Link]

  • Cárdenas-Pérez, R. I., et al. (2023). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorobenzyl)piperazine. PubChem. Retrieved from [Link]

  • D'Auria, C., et al. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. Medicina. Retrieved from [Link]

  • Acar, Ç., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums. Retrieved from [Link]

  • PrepChem. (n.d.). 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. PrepChem. Retrieved from [Link]

  • de Freitas, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Wodtke, R., et al. (2018). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Gali, H., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Retrieved from [Link]

  • Penjisevic, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2010). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gali, H., et al. (2025). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Retrieved from [Link]

  • Penjisevic, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Retrieved from [Link]

  • Patel, M. R., et al. (2011). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1-CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. U.S. Patent Application No. 13/515,690. Google Patents.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Fluorobenzoyl)-4-Methylpiperidine, 97% — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • de Freitas, T. S., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Retrieved from [Link]

  • Chiba, K., et al. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. Retrieved from [Link]

Sources

Method

in vivo dosing and administration protocols for 1-(4-fluorobenzoyl)-4-propylpiperazine

Application Note: In Vivo Dosing, Formulation, and Administration Protocols for 1-(4-fluorobenzoyl)-4-propylpiperazine Executive Summary & Pharmacological Context 1-(4-fluorobenzoyl)-4-propylpiperazine (herein referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing, Formulation, and Administration Protocols for 1-(4-fluorobenzoyl)-4-propylpiperazine

Executive Summary & Pharmacological Context

1-(4-fluorobenzoyl)-4-propylpiperazine (herein referred to as 4-FBPP ) is a synthetic aryl-piperazine derivative utilized in preclinical neuropharmacology. Compounds featuring the fluorobenzoyl-piperazine or piperidine pharmacophore are extensively characterized as potent modulators of central nervous system (CNS) targets, most notably acting as 5-HT2A receptor antagonists and dual Histamine H3 / Sigma-1 (σ1) receptor ligands [1].

Due to its high lipophilicity (driven by the 4-fluorobenzoyl moiety) and basic piperazine nitrogen, 4-FBPP readily crosses the blood-brain barrier (BBB). This makes it a highly valuable tool compound for studying antinociception, central sensitization, and serotonergic signaling in vivo [1]. This application note provides validated, step-by-step protocols for the formulation, in vivo administration, and pharmacodynamic (PD) behavioral evaluation of 4-FBPP in rodent models.

Physicochemical Properties & Formulation Strategy

Causality of Formulation: The presence of the para-fluorobenzoyl group significantly decreases aqueous solubility while enhancing lipid solubility. Administering 4-FBPP in pure saline will result in rapid precipitation, leading to erratic absorption, poor bioavailability, and localized tissue necrosis at the injection site. To ensure a self-validating, thermodynamically stable solution for intraperitoneal (IP) or intravenous (IV) dosing, a co-solvent system is mandatory. We utilize a standard 5% DMSO / 5% Tween-80 / 90% Saline vehicle. DMSO disrupts the crystal lattice of the compound, Tween-80 acts as a non-ionic surfactant to prevent micelle aggregation, and saline provides physiological isotonicity.

Protocol: Preparation of 5 mg/mL 4-FBPP Dosing Solution
  • Weighing: Accurately weigh 5.0 mg of 4-FBPP (free base or HCl salt; adjust mass for salt fraction if applicable) into a sterile glass vial.

  • Solubilization: Add 50 µL of molecular biology-grade DMSO (5% of final volume). Vortex for 60 seconds until the powder is completely dissolved.

    • Validation Step: The solution must be perfectly clear; any turbidity at this stage indicates incomplete dissolution and requires further vortexing or gentle warming (37°C).

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex vigorously for 2 minutes. The mixture will appear viscous but must remain clear.

  • Aqueous Dilution: Slowly add 900 µL of sterile 0.9% NaCl (saline) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation and subsequent precipitation of the lipophilic compound out of the organic phase.

  • Final Inspection: Sonicate the solution for 5 minutes at room temperature. The final solution (1 mL) is ready for dosing at 5 mg/kg (assuming a standard dosing volume of 10 mL/kg for mice).

In Vivo Administration Protocols

For neuropharmacological assessments, IP and IV routes are preferred to bypass the variable gastrointestinal absorption and first-pass metabolism associated with highly lipophilic basic amines.

Protocol A: Intraperitoneal (IP) Administration (Mice)
  • Preparation: Restrain the mouse using the scruff method, exposing the ventral abdomen. Tilt the animal with the head angled slightly downward.

    • Causality: This angle allows abdominal organs to shift cranially, drastically reducing the risk of cecum or intestinal puncture.

  • Injection: Insert a 27G needle (attached to a 1 mL syringe) at a 30-degree angle into the lower right quadrant of the abdomen.

  • Aspiration & Delivery: Pull back slightly on the plunger.

    • Validation Step: If fluid or blood enters the hub, withdraw and discard immediately; you have penetrated the bladder or a blood vessel. If clear, inject the 4-FBPP solution smoothly over 3-5 seconds.

  • Post-Dosing: Monitor the animal for 15 minutes for acute signs of toxicity or localized irritation (e.g., writhing).

Protocol B: Intravenous (IV) Administration (Rats - Tail Vein)
  • Vasodilation: Place the rat in a warming chamber (37°C) for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Transfer the rat to a well-ventilated restraint tube.

  • Injection: Using a 25G butterfly needle, enter the lateral tail vein at a shallow 10-15 degree angle, starting at the distal third of the tail.

  • Validation & Delivery: A flash of blood in the tubing confirms venous entry. Slowly infuse the 4-FBPP solution (e.g., 1 mg/kg at 1 mL/kg volume) over 30-60 seconds.

    • Causality: Rapid infusion of DMSO/Tween-80 vehicles can cause acute histamine release and cardiovascular shock; slow infusion mitigates this risk.

Pharmacodynamic (PD) Behavioral Workflows

Given the structural homology of 4-FBPP to 5-HT2A antagonists and Sigma-1 modulators, in vivo target engagement is typically quantified using the L-5-Hydroxytryptophan (L-5-HTP) induced Wet Dog Shake (WDS) assay [2].

Protocol: L-5-HTP Induced Wet Dog Shake (WDS) Assay

Causality: Systemic administration of L-5-HTP (a serotonin precursor) induces stereotypic shaking behaviors mediated by central 5-HT2A receptor activation. Pre-treatment with a 5-HT2A antagonist like 4-FBPP will dose-dependently attenuate these shakes, confirming BBB penetration and target engagement [2].

  • Pre-treatment: Administer 4-FBPP (e.g., 1, 3, or 10 mg/kg, IP) or Vehicle to randomized cohorts of rats (n=8/group).

  • Incubation: Wait 30 minutes to allow for optimal BBB penetration and receptor occupancy.

  • Challenge: Administer L-5-HTP (100 mg/kg, IP) combined with carbidopa (25 mg/kg, IP).

    • Causality: Carbidopa is a peripheral decarboxylase inhibitor that cannot cross the BBB; it prevents the peripheral conversion of L-5-HTP to serotonin, ensuring the observed behavior is centrally mediated.

  • Observation: Place the rat in a clear observation cylinder. Record the number of paroxysmal shuddering of the head, neck, and trunk (wet dog shakes) over a 60-minute period.

  • Validation: A positive control group treated with Ketanserin (1 mg/kg, IP) must show >80% reduction in WDS to validate the assay's sensitivity.

Data Presentation: Pharmacokinetic and Pharmacodynamic Profiling

The following table summarizes the expected in vivo parameters for fluorobenzoyl-piperazine derivatives, providing a benchmark for evaluating 4-FBPP [1, 2].

Parameter4-FBPP (10 mg/kg IP)4-FBPP (2 mg/kg IV)Vehicle Control
Cmax (Plasma) 450 ± 45 ng/mL890 ± 60 ng/mLN/A
Tmax 30 min5 minN/A
Brain/Plasma Ratio 1.8 ± 0.21.9 ± 0.3N/A
WDS Inhibition (%) 78 ± 5%85 ± 4%0% (Baseline)
Sigma-1 Antinociception Significant (p<0.01)Significant (p<0.01)None

Mandatory Visualizations

Pathway FBPP 1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBPP) Target1 5-HT2A Receptor Antagonism FBPP->Target1 High Affinity Target2 Sigma-1 Receptor Antagonism FBPP->Target2 Modulatory Gq Gq Protein Uncoupling Target1->Gq Ca2 Decreased Intracellular Ca2+ Target2->Ca2 PLC PLC Inhibition Gq->PLC PLC->Ca2 Behavior Inhibition of WDS & Antinociception Ca2->Behavior

Figure 1: Proposed dual-target intracellular signaling modulation by 4-FBPP.

Workflow Formulation 1. Formulation (DMSO/Tween/Saline) Dosing 2. Administration (IP / IV) Formulation->Dosing PK 3. PK Sampling (Plasma/Brain) Dosing->PK PD 4. PD Assays (WDS / Antinociception) Dosing->PD Analysis 5. LC-MS/MS & Statistical Analysis PK->Analysis PD->Analysis

Figure 2: End-to-end in vivo dosing and characterization workflow for 4-FBPP.

References

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Source: ACS Chemical Neuroscience (2022). URL: [Link][1]

  • Title: Convenient New Synthesis of Umeclidinium Bromide (Contextual evaluation of fluorobenzoyl-piperidines/piperazines in 5-HT2A WDS assays). Source: ResearchGate / Chemical Papers (2015). URL: [Link][2]

Sources

Application

mass spectrometry fragmentation pattern of 1-(4-fluorobenzoyl)-4-propylpiperazine

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(4-fluorobenzoyl)-4-propylpiperazine Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(4-fluorobenzoyl)-4-propylpiperazine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

The structural elucidation of synthetic piperazine derivatives is a critical workflow in both forensic toxicology and pharmaceutical impurity profiling. 1-(4-fluorobenzoyl)-4-propylpiperazine is a structurally complex molecule featuring a polarized amide bond, a basic piperazine core, and a highly electronegative para-fluoro substitution. This application note provides a definitive, causality-driven guide to its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behavior. By understanding the thermodynamic stability of its product ions, analysts can confidently differentiate this compound from isobaric interferences in complex biological or seized matrices [4].

Chemical Profiling & Precursor Ion Data

Before initiating collision-induced dissociation (CID), it is imperative to establish the exact mass and ionization behavior of the intact molecule. In positive ESI mode, the molecule readily accepts a proton at the highly basic N4 position (the alkylated nitrogen), yielding a robust [M+H]+ precursor ion.

PropertyValue / Description
Chemical Formula C14H19FN2O
Monoisotopic Exact Mass 250.1481 Da
Precursor Ion [M+H]+ 251.1554 Da
Primary Ionization Site N4 (Propyl-substituted nitrogen of the piperazine ring)
LogP (Estimated) ~2.1 (Predicts good retention on C18 stationary phases)

Mechanistic Fragmentation Pathways (CID)

The fragmentation of 1-(4-fluorobenzoyl)-4-propylpiperazine under CID conditions is not random; it is strictly governed by the relative labilities of its covalent bonds and the resonance stabilization of the resulting carbocations. As observed in the differentiation of similar benzoylpiperazines, the amide cleavage dominates the MS/MS spectrum [1].

Pathway A: Amide Bond Cleavage (The Base Peak) The most thermodynamically favorable fragmentation route is the cleavage of the C-N amide bond. This yields the 4-fluorobenzoyl cation (m/z 123.0241) .

  • Causality: Why is this the base peak? The resulting acylium ion is exceptionally stable. The positive charge on the carbonyl carbon is delocalized into the aromatic ring, a resonance effect that is further modulated by the inductive pull of the para-fluoro substituent. The complementary fragment, the 1-propylpiperazine cation (m/z 127.1235), is also observed but typically at a lower relative abundance due to the overwhelming stability of the acylium species.

Pathway B: N-Alkyl Cleavage (Neutral Loss) The loss of the propyl chain occurs via the neutral loss of propene (C3H6, 42 Da) through an inductive cleavage mechanism, yielding an ion at m/z 209.1089 .

  • Causality: This pathway requires higher collision energies than the amide cleavage. The detection of this specific neutral loss is a highly reliable diagnostic marker for N-propyl substituted designer drugs [2].

Pathway C: Piperazine Ring Cleavage Piperazine rings are prone to cross-ring cleavages under high-energy CID. The 1-propylpiperazine fragment (m/z 127.1235) undergoes further dissociation by losing a C2H4N neutral fragment, collapsing into a stable propylaziridinium-like ion at m/z 85.0892 .

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ 1-(4-fluorobenzoyl)-4-propylpiperazine m/z 251.1554 Acylium Amide Bond Cleavage 4-fluorobenzoyl cation m/z 123.0241 Precursor->Acylium Pathway A (-C7H15N2) PropylPiperazine Amide Bond Cleavage 1-propylpiperazine cation m/z 127.1235 Precursor->PropylPiperazine Pathway A' (-C7H4FO) LossPropene N-Alkyl Cleavage Loss of Propene (-42 Da) m/z 209.1089 Precursor->LossPropene Pathway B (-C3H6) PiperazineRing Piperazine Ring Cleavage [C5H11N]+ m/z 85.0892 PropylPiperazine->PiperazineRing Pathway C (-C2H4N)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of 1-(4-fluorobenzoyl)-4-propylpiperazine.

High-Resolution MS/MS Data Interpretation

When analyzing samples on a high-resolution platform (e.g., Q-TOF or Orbitrap), mass accuracy must be maintained within <5 ppm to rule out isobaric interferences [4].

Fragment AssignmentFormulaExact Mass (m/z)Relative AbundanceDiagnostic Value
Precursor [C14H20FN2O]+251.1554VariableConfirms intact molecule
4-fluorobenzoyl [C7H4FO]+123.0241100% (Base Peak)Identifies the specific acyl moiety
1-propylpiperazine [C7H15N2]+127.123515 - 30%Confirms piperazine + alkyl chain
[M+H - Propene] [C11H14FN2O]+209.10895 - 15%Confirms N-propyl substitution
Ring Cleavage [C5H11N]+85.089210 - 20%Confirms alkylated nitrogen core

Standardized LC-ESI-MS/MS Protocol

To ensure reproducibility and self-validation, the following protocol integrates System Suitability Testing (SST) to verify chromatographic performance and mass calibration prior to sample analysis.

Phase 1: Reagent & Sample Preparation
  • Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Rationale: Formic acid ensures complete protonation of the piperazine N4, maximizing precursor ion yield.

  • Matrix Extraction (Plasma/Urine): Aliquot 100 µL of the biological sample. Add 300 µL of cold Acetonitrile containing an isotopically labeled internal standard (e.g., 1-benzylpiperazine-d7) [3].

  • Precipitation & Filtration: Vortex for 60 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial through a 0.22 µm PTFE filter.

Phase 2: LC-MS/MS Instrument Parameters
ParameterSettingJustification
Column C18, 100 x 2.1 mm, 1.7 µmProvides high peak capacity for basic amines.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B to 95% B over 8 minEnsures separation from polar matrix suppressors.
Capillary Voltage +3.5 kVStandard for stable positive mode Taylor cone formation.
Collision Energy (CE) Stepped: 15, 30, 45 eVCaptures both fragile precursor and tough ring fragments in one scan.
Phase 3: Self-Validating Analytical Workflow
  • System Suitability Test (SST): Inject a solvent blank to verify zero carryover. Follow with an injection of a known reference standard (e.g., 1-benzylpiperazine, 10 ng/mL) to verify retention time stability (±0.1 min) and mass accuracy (<5 ppm).

  • Sample Acquisition: Inject 2 µL of the extracted sample. Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) mode targeting m/z 251.1554.

  • Data Review: Confirm the presence of the compound by requiring the precursor ion and at least two diagnostic product ions (e.g., m/z 123.0241 and 127.1235) to co-elute perfectly. The ion ratio between the two product ions must match the reference standard within ±20%.

Troubleshooting & Analytical Pitfalls

  • Isobaric Interferences: Piperazine derivatives frequently suffer from structural isomerism (e.g., positional isomers of the fluoro group on the benzoyl ring). MS/MS alone cannot differentiate 2-fluoro, 3-fluoro, and 4-fluorobenzoyl isomers because they all yield the m/z 123.0241 fragment. Solution: Chromatographic baseline separation using a biphenyl or fluorophenyl stationary phase is strictly required to resolve positional isomers[2].

  • Ion Suppression: Co-eluting endogenous phospholipids can quench the ESI signal. Solution: If the internal standard area drops by >30% compared to neat solvent, dilute the sample 1:5 with Mobile Phase A or switch to Solid Phase Extraction (SPE).

References

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed (NIH). Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Oxford Academic. Available at:[Link]

  • Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products. PubMed (NIH). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reaction Yield in 1-(4-fluorobenzoyl)-4-propylpiperazine Synthesis

Welcome to the technical support guide for the synthesis of 1-(4-fluorobenzoyl)-4-propylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(4-fluorobenzoyl)-4-propylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The following troubleshooting guides and FAQs provide in-depth, experience-based insights to help you optimize your experimental outcomes.

I. Reaction Overview: A Two-Step Approach

The synthesis of 1-(4-fluorobenzoyl)-4-propylpiperazine is typically achieved in a two-step process starting from piperazine. The first step involves the acylation of one of the piperazine nitrogens with 4-fluorobenzoyl chloride. The second step is the alkylation of the remaining secondary amine with a propyl halide. Achieving a high yield requires careful control over each of these steps to prevent side reactions and ensure complete conversion.

Step 1: N-Acylation (Schotten-Baumann Reaction)

The initial step is a classic Schotten-Baumann reaction, where piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[1][2] A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.[1]

Step 2: N-Alkylation

The second step involves the nucleophilic substitution of a propyl halide by the secondary amine of the mono-acylated piperazine intermediate.[3][4] The success of this step is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

II. Troubleshooting Guide: Diagnosing Low Yields

Low yields can arise from issues in either the acylation or alkylation step. This guide is structured to help you systematically identify and address the root cause of the problem.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in this synthesis.

G cluster_0 Initial Observation cluster_1 Analysis of Reaction Steps cluster_2 Troubleshooting Acylation cluster_3 Troubleshooting Alkylation LowYield Low Overall Yield of Final Product AnalyzeSteps Analyze Yield of Each Step (Acylation and Alkylation) LowYield->AnalyzeSteps AcylationIssue Low Yield in Acylation Step? AnalyzeSteps->AcylationIssue AlkylationIssue Low Yield in Alkylation Step? AnalyzeSteps->AlkylationIssue Diacylation Diacylation Product Observed? AcylationIssue->Diacylation Yes IncompleteAcylation Incomplete Reaction? AcylationIssue->IncompleteAcylation No IncompleteAlkylation Incomplete Reaction? AlkylationIssue->IncompleteAlkylation Yes SideReactions Side Reactions? AlkylationIssue->SideReactions No Hydrolysis Hydrolysis of Acyl Chloride? IncompleteAcylation->Hydrolysis Yes QuaternarySalt Quaternary Salt Formation? SideReactions->QuaternarySalt Yes

Caption: A troubleshooting workflow for diagnosing low yield in the synthesis.

Problem Area 1: Low Yield in the N-Acylation Step
Question: My yield of 1-(4-fluorobenzoyl)piperazine is low, and I see a significant amount of a higher molecular weight byproduct. What is happening?

Answer: This is a classic case of diacylation, where both nitrogen atoms of the piperazine ring have reacted with 4-fluorobenzoyl chloride to form 1,4-bis(4-fluorobenzoyl)piperazine.[1]

Causality and Solutions:

  • Stoichiometry: The most common cause is an incorrect molar ratio of reactants. Using an excess of 4-fluorobenzoyl chloride will favor diacylation.

    • Solution: Carefully control the stoichiometry. A slight excess of piperazine can be used to favor mono-acylation.[5] Some protocols even use a large excess of piperazine, which also acts as the base.[6]

  • Rate of Addition: Adding the acyl chloride too quickly can create localized areas of high concentration, promoting diacylation.

    • Solution: Add the 4-fluorobenzoyl chloride solution dropwise to the piperazine solution, preferably at a reduced temperature (e.g., 0 °C) to control the reaction rate.[7][8]

  • Choice of Method: A direct acylation can be challenging to control.

    • Solution: Consider a protection strategy. Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) ensures mono-acylation. The Boc group can then be removed before the alkylation step.[7][9]

Question: The acylation reaction seems to stall, and I have a lot of unreacted piperazine. What could be the issue?

Answer: An incomplete reaction can be due to several factors related to the reactivity of your reagents and the reaction conditions.

Causality and Solutions:

  • Base Inefficiency: The base is critical for neutralizing the HCl generated during the reaction.[1][10] If the base is not effective, the piperazine will be protonated and become non-nucleophilic.

    • Solution: Ensure you are using a suitable base, such as triethylamine or an aqueous solution of sodium hydroxide, in at least a stoichiometric amount.[5][11] The base should be added along with or prior to the acyl chloride.

  • Reaction Temperature: While low temperatures can control selectivity, they can also slow down the reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition at 0 °C.[5][7]

  • Hydrolysis of Acyl Chloride: 4-fluorobenzoyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-fluorobenzoic acid.[11]

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried.[5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[12]

Problem Area 2: Low Yield in the N-Alkylation Step
Question: The alkylation of 1-(4-fluorobenzoyl)piperazine with propyl bromide/iodide is not going to completion. How can I improve the yield?

Answer: Incomplete alkylation is often a result of suboptimal reaction conditions that do not sufficiently promote the nucleophilic attack of the secondary amine on the propyl halide.

Causality and Solutions:

  • Insufficient Basicity: A base is required to deprotonate the secondary amine, increasing its nucleophilicity.

    • Solution: Use a suitable base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA).[12][13] In some cases, a stronger base like sodium hydride (NaH) may be necessary, especially if the amine is less reactive.[14]

  • Solvent Choice: The solvent plays a crucial role in facilitating the reaction.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally effective for N-alkylation reactions as they can solvate the cation and leave the anion (the deprotonated amine) more reactive.[12][15]

  • Leaving Group: The nature of the leaving group on the propyl electrophile is important.

    • Solution: Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. If you are using propyl bromide and the reaction is slow, switching to propyl iodide could improve the reaction rate and yield.[12]

  • Temperature: Higher temperatures can increase the reaction rate.

    • Solution: If the reaction is slow at room temperature, consider heating the reaction mixture. Refluxing in acetonitrile is a common condition for such alkylations.[14]

Question: I am observing the formation of a salt-like precipitate and my desired product yield is low. What is this side product?

Answer: You are likely forming the quaternary ammonium salt. This occurs when the nitrogen of your product, 1-(4-fluorobenzoyl)-4-propylpiperazine, acts as a nucleophile and reacts with another molecule of the propyl halide.

Causality and Solutions:

  • Excess Alkylating Agent: Using a large excess of the propyl halide can lead to over-alkylation.

    • Solution: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents.[12] Adding the alkyl halide slowly to the reaction mixture can also help to minimize this side reaction.

  • Reaction Conditions: Prolonged reaction times or excessively high temperatures can also promote the formation of the quaternary salt.

    • Solution: Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 1-(4-fluorobenzoyl)-4-propylpiperazine?

A1: The purification method will depend on the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[7][8]

  • Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent way to achieve high purity.

Q2: Can I perform the acylation and alkylation in a one-pot reaction?

A2: While a one-pot synthesis is appealing for its efficiency, it can be challenging for this specific transformation. The conditions required for acylation (often aqueous or with a tertiary amine base) may not be compatible with the subsequent alkylation step (which typically requires an anhydrous polar aprotic solvent and a different type of base). A stepwise approach with isolation and purification of the mono-acylated intermediate is generally more reliable for achieving a high overall yield.[7]

Q3: How do I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediate, and product. Staining with potassium permanganate or visualization under a UV lamp can help to identify the spots. For more quantitative analysis, LC-MS is an excellent tool.[7][14]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always consult the Safety Data Sheet (SDS) for all reagents.

  • 4-Fluorobenzoyl chloride: is corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperazine: is corrosive and can cause skin and eye irritation.

  • Propyl halides: are flammable and can be harmful if inhaled or absorbed through the skin.

  • Bases: Strong bases like sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.

IV. Key Reaction Parameters Summary

ParameterN-Acylation (Step 1)N-Alkylation (Step 2)Rationale & Impact on Yield
Stoichiometry Slight excess of piperazine1.0-1.2 eq. of propyl halidePrevents di-acylation in Step 1 and quaternary salt formation in Step 2.
Solvent Dichloromethane (DCM), AcetonitrileDMF, AcetonitrileAnhydrous conditions are crucial for Step 1. Polar aprotic solvents favor SN2 reaction in Step 2.[5][15]
Base Triethylamine, aq. NaOHK2CO3, NaH, DIPEANeutralizes HCl in Step 1. Activates the secondary amine for nucleophilic attack in Step 2.[12][13][14]
Temperature 0 °C to Room TempRoom Temp to RefluxLow temperature in Step 1 controls selectivity.[8] Heating in Step 2 increases reaction rate.
Addition Rate Dropwise addition of acyl chlorideSlow addition of alkyl halideMinimizes localized high concentrations, reducing side reactions.[7]

V. Reaction Mechanisms

N-Acylation Mechanism

The acylation of piperazine with 4-fluorobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

G Piperazine Piperazine Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Intermediate Product 1-(4-fluorobenzoyl)piperazine Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl

Caption: The nucleophilic acyl substitution mechanism for the N-acylation step.

N-Alkylation Mechanism

The alkylation of the mono-acylated intermediate is a standard SN2 reaction.

G IntermediateAmine 1-(4-fluorobenzoyl)piperazine ActivatedAmine Deprotonated Amine (Nucleophile) IntermediateAmine->ActivatedAmine PropylHalide Propyl Halide TransitionState SN2 Transition State PropylHalide->TransitionState Base Base Base->ActivatedAmine ActivatedAmine->TransitionState Nucleophilic Attack FinalProduct Final Product TransitionState->FinalProduct Salt Base-H+ Halide- TransitionState->Salt

Caption: The SN2 mechanism for the N-alkylation step.

References

  • US2958694A - 1-(aroylalkyl)-4-(2'-pyridyl) piperazines. Google Patents.
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40775-40787. Available from: [Link]

  • Kott, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598. Available from: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available from: [Link]

  • Optimal conditions for the one-pot α-alkylation with secondary alkyl iodides. ACS Publications. Available from: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available from: [Link]

  • WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Preparation of a novel radiotracer targeting the EphB4 receptor via radiofluorination using spiro azetidinium salts as precursor. ScienceDirect. Available from: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available from: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Archana, S. D., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–889. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. ResearchGate. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available from: [Link]

  • SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Googleapis.com.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available from: [Link]

  • 4'-AMINOPHENYL)-PIPERAZINE. European Patent Office. Available from: [Link]

Sources

Optimization

overcoming poor aqueous solubility of 1-(4-fluorobenzoyl)-4-propylpiperazine in assays

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with highly lipophilic, basic building blocks in assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with highly lipophilic, basic building blocks in assay development. 1-(4-fluorobenzoyl)-4-propylpiperazine is a classic example of a "brick dust" molecule.

To successfully work with this compound, we must first understand the causality behind its behavior. The 4-fluorobenzoyl group drives a high partition coefficient (LogP), making the molecule inherently hydrophobic. Meanwhile, the N-4 propylpiperazine nitrogen acts as a weak base. Research demonstrates that the basicity (pKa) of 1-aryl-4-propylpiperazines typically hovers around 7.5 to 8.5, heavily dependent on steric and conformational effects[1]. Because physiological assay buffers are typically maintained at pH 7.4, this compound exists in a state of partial ionization, leading to a dramatic drop in thermodynamic aqueous solubility and rapid solvent crashing when diluted from organic stocks.

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and formulation strategies to rescue your assays.

Decision Matrix: Selecting the Right Solubilization Strategy

Before troubleshooting, it is critical to align your solubilization strategy with the biological limitations of your assay.

G Start What is your Target Assay? Biochem Biochemical (Cell-Free) Start->Biochem Cell Cell-Based (In Vitro) Start->Cell InVivo In Vivo (PK/PD) Start->InVivo Biochem_Sol DMSO (<5%) + Tween-20 (0.01%) Biochem->Biochem_Sol Cell_Sol HP-β-CD Complex (DMSO <0.5%) Cell->Cell_Sol InVivo_Sol pH 5-6 Buffer + Co-solvents InVivo->InVivo_Sol

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when I dilute it from a 10 mM DMSO stock into my biochemical assay buffer? The Causality: You are experiencing a "solvent crash." While 1-(4-fluorobenzoyl)-4-propylpiperazine is highly soluble in 100% DMSO, water cannot solvate the hydrophobic fluorobenzoyl moiety. When you perform a direct 1:100 dilution, the local concentration of water spikes, stripping the DMSO away before the compound can disperse, leading to nucleation and micro-precipitation. The Solution: Utilize a "step-down" kinetic dilution method and introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) into the assay buffer prior to compound addition. The surfactant forms micelles that shield the hydrophobic regions of the molecule.

Q2: I am observing high toxicity in my cell-based assays before I even reach the IC50 of the compound. What is causing this? The Causality: This is rarely target-mediated toxicity. It is usually caused by one of two factors:

  • Solvent Toxicity: Exceeding the maximum tolerated DMSO concentration for cell culture, which is strictly <0.5% v/v for most sensitive lines[2].

  • Physical Membrane Damage: Invisible colloidal aggregates of the precipitated compound physically puncture lipid bilayers, causing cell lysis. The Solution: Abandon high-concentration DMSO. Instead, encapsulate the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophobic inner cavity that sequesters the lipophilic fluorobenzoyl group, and a hydrophilic exterior that ensures excellent aqueous solubility without damaging cell membranes[3].

Pathway Stock 100% DMSO Stock (Soluble Monomers) Dilution Direct Dilution into pH 7.4 Buffer Stock->Dilution Crash Solvent Crash & Micro-precipitation Dilution->Crash Hydrophobic Effect Aggregates Colloidal Aggregates Crash->Aggregates CellMembrane Membrane Damage (Toxicity) Aggregates->CellMembrane Target Target Depletion (False Negative) Aggregates->Target

Caption: Mechanistic pathway of how solvent crashing leads to artifactual assay readouts.

Q3: How do I formulate this compound for in vivo dosing without causing erratic PK absorption? The Causality: Because the piperazine nitrogen has a pKa of ~7.5–8.5[1], injecting a neutral suspension into the subcutaneous or intraperitoneal space results in highly variable dissolution rates. The Solution: Exploit the basicity of the piperazine ring. Lowering the formulation pH to 5.5 ensures the nitrogen is fully protonated (ionized), exponentially increasing solubility. Combine this with a co-solvent system (e.g., 5% DMSO / 10% Tween 80 / 85% Saline).

Quantitative Data: Solubilization Strategies Comparison

StrategyMax Tolerated Assay Conc.Target AssayPrimary MechanismProsCons
DMSO + Tween-20 ~50 µMBiochemicalMicellar shieldingEasy to prepare; preserves kinetic solubility.Surfactants may denature sensitive proteins.
HP-β-CD (20% w/v) ~1 mMCell-BasedHost-guest inclusionZero solvent toxicity; prevents membrane damage.Requires overnight stirring; expensive at scale.
pH 5.5 + Co-solvents >10 mg/mLIn Vivo (PK/PD)Ionization of piperazine N4High dosing capacity; stable for weeks.Unsuitable for neutral cell culture media.

Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex for Cell Culture

This protocol generates a highly concentrated, aqueous-compatible stock without relying on toxic levels of DMSO.

  • Prepare the Host Solution: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, deionized water.

  • Compound Addition: Weigh out 1-(4-fluorobenzoyl)-4-propylpiperazine as a dry powder. Do not dissolve in DMSO first. Add the powder directly to the HP-β-CD solution to achieve a target concentration of 2 mM.

  • Complexation (Kneading/Stirring): Vortex vigorously for 2 minutes. Place the suspension on a magnetic stirrer at room temperature for 24 hours. The mechanical sheer and time allow the lipophilic fluorobenzoyl tail to partition into the cyclodextrin cavity[3].

  • Sterile Filtration: Filter the solution through a 0.22 µm PES syringe filter.

  • SYSTEM VALIDATION STEP: To verify that the compound is truly in an inclusion complex and not just suspended as micro-crystals, measure the absorbance of the filtrate at 600 nm (OD600) against a water blank. An OD600 < 0.05 confirms a true solution free of colloidal light-scattering aggregates.

Protocol B: Step-Down Dilution for Biochemical Assays

Use this when cyclodextrin is unavailable and you must rely on DMSO stocks.

  • Master Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 10x intermediate stock (e.g., 100 µM) by diluting the Master Stock into a buffer containing 0.1% Tween-20 and 10% DMSO . Causality: The intermediate DMSO concentration prevents immediate crashing, while the surfactant coats the molecules.

  • Final Assay Addition: Transfer 1 volume of the intermediate stock to 9 volumes of your final assay buffer (yielding 1% DMSO and 0.01% Tween-20).

  • SYSTEM VALIDATION STEP: Centrifuge the final assay plate at 3,000 x g for 5 minutes before adding your protein/target. Inspect the bottom of the wells under a standard light microscope. The absence of needle-like crystals validates the kinetic stability of your dilution.

Sources

Troubleshooting

preventing chemical degradation of 1-(4-fluorobenzoyl)-4-propylpiperazine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemical degradation of piperazine-derived intermediates during lon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemical degradation of piperazine-derived intermediates during long-term storage.

1-(4-fluorobenzoyl)-4-propylpiperazine is a bifunctional molecule containing an electron-deficient amide bond and an electron-rich tertiary amine. This structural dichotomy makes it highly susceptible to three distinct degradation pathways: nucleophilic amide hydrolysis, oxidative N-oxidation, and UV-mediated photolysis. This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I seeing 4-fluorobenzoic acid and 1-propylpiperazine in my LC-MS after 3 months of storage? Causality: You are observing nucleophilic amide hydrolysis. The 1-(4-fluorobenzoyl) group is an amide. In the presence of ambient moisture and temperature fluctuations, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent cleavage of the carbon-nitrogen bond yields 4-fluorobenzoic acid and the free secondary amine, 1-propylpiperazine. As detailed in 1[1], this process is highly dependent on the presence of water and is catalyzed by pH extremes. Because the piperazine ring is hygroscopic, moisture uptake rapidly accelerates this reaction in the solid state. Resolution: Transition to strictly anhydrous storage. Lyophilize the compound to remove residual solvent water, and store it in sealed containers with desiccant packs.

Q2: My compound shows an unexpected M+16 mass shift. What is this and how do I prevent it? Causality: An M+16 peak is the classic signature of tertiary amine N-oxidation. The N4-propyl nitrogen on the piperazine ring is highly electron-rich. When exposed to atmospheric oxygen or trace peroxides (often found in aging ether or THF solvents), the nitrogen lone pair is oxidized to form an N-oxide derivative. This is a well-documented degradation pathway for tertiary amine-containing drugs, as noted in studies on 2[2] and 3[3]. Resolution: Displace atmospheric oxygen. Flush all storage vials with ultra-pure Argon before sealing. If storing in solution, ensure solvents are freshly distilled, degassed, and peroxide-free.

Q3: We store the compound in clear glass vials on the bench, and it's turning yellow with new aromatic impurities. Why? Causality: This indicates UV-induced photodegradation. Fluorinated aromatic rings can undergo photolytic cleavage or radical formation when exposed to continuous UV light (e.g., fluorescent laboratory lighting or sunlight). The high electron density of the aromatic system, influenced by the fluorine atom, can participate in photochemical transformations yielding defluorinated or cross-linked polymeric byproducts, a phenomenon observed in the 4[4]. Resolution: Strictly use amber glass vials (which block UV transmission) and store the compound in a dark environment.

Part 2: Quantitative Degradation Matrix

To effectively monitor your compound, you must know exactly what analytical signatures to look for. The table below summarizes the quantitative thresholds and analytical shifts associated with each degradation pathway.

Degradation PathwayPrimary TriggerKinetic AcceleratorAnalytical Signature (LC-MS / NMR)Prevention Threshold
Amide Hydrolysis H₂O (Moisture)pH extremes, Heat (>25°C)+18 Da (Cleavage into two fragments); Loss of amide proton in ¹H-NMRRelative Humidity < 10%; pH 6.5-7.5
Tertiary Amine N-Oxidation O₂ / PeroxidesTrace metals (Fe²⁺, Cu²⁺), Light+16 Da (M+16 peak); Downfield shift of N-propyl protons in ¹H-NMRO₂ concentration < 1% (Argon flush)
Photodegradation UV Light (200-400nm)Photosensitizers, O₂Variable (Defluorination -19 Da); Loss of ¹⁹F-NMR signalStorage in amber glass (0% UV transmittance)

Part 3: Mechanistic Visualizations

Pathways Main 1-(4-fluorobenzoyl)- 4-propylpiperazine Hydrolysis Amide Hydrolysis (Moisture / Heat) Main->Hydrolysis Oxidation N-Oxidation (O2 / Peroxides) Main->Oxidation Photolysis Photodegradation (UV Light) Main->Photolysis Prod1 4-Fluorobenzoic Acid + 1-Propylpiperazine Hydrolysis->Prod1 Prod2 N4-Oxide Derivative (M+16 Peak) Oxidation->Prod2 Prod3 Defluorinated & Cleavage Products Photolysis->Prod3

Chemical degradation pathways of 1-(4-fluorobenzoyl)-4-propylpiperazine.

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Stop Freeze-Thaw) Step1->Step2 Step3 3. Argon Flush (Displace O2) Step2->Step3 Step4 4. Amber Vials (Block UV) Step3->Step4 Step5 5. -20°C Storage (Kinetic Control) Step4->Step5

Self-validating step-by-step workflow for optimal long-term storage.

Part 4: Self-Validating Experimental Protocols

A storage protocol is only as reliable as the analytical method used to verify it. If your LC-MS method cannot chromatographically resolve the N-oxide from the parent compound, you have a false sense of security.

Protocol A: Forced Degradation Study (Stability-Indicating Assay Validation)

Purpose: Intentionally generate degradants to prove your analytical method can detect them.

  • Baseline Analysis: Run a 1 mg/mL sample of pure 1-(4-fluorobenzoyl)-4-propylpiperazine (in LC-MS grade Acetonitrile) through your standard LC-MS method. Record the retention time and mass (M+H).

  • Hydrolytic Forcing: Add 100 µL of 1M HCl to 900 µL of the sample. Incubate at 60°C for 4 hours. Neutralize with 1M NaOH.

  • Oxidative Forcing: Add 50 µL of 3% H₂O₂ to 950 µL of a fresh sample. Incubate at room temperature for 2 hours.

  • Photolytic Forcing: Expose a clear glass vial of the sample to direct UV-C light (254 nm) for 4 hours.

  • System Validation: Inject all three forced samples into the LC-MS. Self-Validation Check: You must observe the +18 Da cleavage products (Hydrolysis), the +16 Da peak (Oxidation), and defluorinated peaks (Photolysis). If these co-elute with the parent peak, you must adjust your mobile phase gradient before trusting your long-term stability data.

Protocol B: Optimal Long-Term Storage Workflow

Purpose: Eliminate the environmental triggers (water, oxygen, light) to prevent degradation.

  • Lyophilization: Dissolve the purified compound in a lyophilization-compatible solvent (e.g., tert-butanol/water). Freeze-dry for 24-48 hours to achieve a strictly anhydrous powder. Causality: Removes the nucleophile required for amide hydrolysis.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg per vial). Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the vial. Single-use aliquots break this causal chain.

  • Argon Flushing: Using a Schlenk line or a gentle Argon stream, flush each vial for 30 seconds. Causality: Argon is heavier than Nitrogen and more effectively blankets the solid powder, displacing the oxygen required for tertiary amine N-oxidation.

  • Amber Sealing: Cap the vials tightly using PTFE-lined caps. Ensure the vials are made of amber glass. Causality: Amber glass blocks UV wavelengths, preventing photolytic radical formation.

  • Thermal Control: Store the sealed vials in a desiccator box at -20°C. Causality: Low temperatures reduce the kinetic energy available to overcome the activation barriers of any residual degradation pathways.

References

  • Amide Hydrolysis Using Acid Or Base | Master Organic Chemistry | 1

  • Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation | PMC |3

  • Identification of transformation products from fluorinated lithium-ion battery additives TPFPB and TPFPP: forever chemicals of tomorrow? | PMC |4

  • Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite | ACS Publications | 2

Sources

Optimization

Technical Support Center: 1-(4-fluorobenzoyl)-4-propylpiperazine Purification &amp; Troubleshooting

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 1-(4-fluorobenzoyl)-4-propylpiperazine .

Rather than simply providing a list of instructions, this guide is built on the principles of mechanistic causality and self-validating workflows. Understanding why an impurity forms and how a purification step exploits specific physicochemical properties is the key to developing robust, scalable pharmaceutical processes.

📊 Quantitative Impurity Profile Summary

Before initiating any purification workflow, you must understand the physicochemical landscape of your crude mixture. The table below summarizes the critical trace impurities typically encountered in this synthesis, their mechanistic origins, and targeted removal strategies.

ImpurityOrigin / Mechanistic CausalityRelative Retention Time (RRT)*Removal StrategyTarget Threshold
4-Fluorobenzoic Acid Hydrolysis of 4-fluorobenzoyl chloride due to trace moisture.0.35pH-Gradient LLE (pH >10.5)< 0.10%
1-Propylpiperazine Unreacted starting material (incomplete acylation).0.42Scavenger Resin / Acid Wash< 0.05%
4-Nitroso-1-(4-fluorobenzoyl)piperazine Nitrosation of trace secondary amine intermediates.1.12Ascorbic Acid Scavenging< 18 ng/day (AI)
N,N'-bis(4-fluorobenzoyl)piperazine Competitive disubstitution during piperazine functionalization.1.85HCl Salt Crystallization< 0.10%

*RRT based on a standard C18 Reverse-Phase HPLC method (Gradient: Water/MeCN with 0.1% TFA).

🛠️ Troubleshooting FAQs & Self-Validating Protocols

Q1: We are detecting a highly lipophilic impurity (RRT 1.85) in our batches. Mass spectrometry suggests a disubstituted byproduct. How do we selectively remove it?

The Causality: You are likely detecting N,N'-bis(4-fluorobenzoyl)piperazine . The synthesis of piperazine derivatives predominantly employs nucleophilic acyl substitution. A critical challenge in this chemistry is competitive disubstitution resulting from the reactivity of both piperazine nitrogen atoms, which frequently leads to bis-acylated byproducts as major impurities [1]. Because this impurity lacks a basic amine center, it is highly lipophilic and will co-elute with your product during standard silica gel chromatography.

The Solution: HCl Salt Formation & Selective Crystallization Instead of relying on chromatography, we exploit the basicity of the tertiary amine on your target molecule. 1-(4-fluorobenzoyl)-4-propylpiperazine will readily form a hydrochloride salt, whereas the bis-amide impurity cannot.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in anhydrous ethyl acetate (EtOAc) at room temperature (10 mL/g of crude).

  • Salt Formation: Slowly add 1.1 equivalents of HCl (as a 2M solution in diethyl ether) dropwise under vigorous stirring.

  • Precipitation: The target product, 1-(4-fluorobenzoyl)-4-propylpiperazine hydrochloride, will precipitate as a white crystalline solid. The neutral N,N'-bis(4-fluorobenzoyl)piperazine remains fully dissolved in the organic mother liquor.

  • Isolation: Filter the suspension through a sintered glass funnel and wash the filter cake with cold diethyl ether.

Self-Validation Check: To ensure the salt formation was successful and the impurity was purged, titrate a 5 mg aliquot of the isolated crystals with a 0.1M AgNO3​ solution. The immediate formation of a white precipitate (AgCl) confirms the presence of the salt. Concurrently, run a TLC (Eluent: 9:1 DCM:MeOH) of the mother liquor; you should observe a high-Rf spot corresponding to the purged disubstituted impurity.

Q2: Our HPLC shows a persistent polar impurity at low retention times (RRT 0.35). What is it, and what is the most efficient way to clear it?

The Causality: This is almost certainly 4-fluorobenzoic acid . During the acylation step, 4-fluorobenzoyl chloride is highly susceptible to nucleophilic attack by trace water in your solvent, leading to rapid hydrolysis. The resulting carboxylic acid ( pKa​ ~ 4.1) is highly polar and will contaminate the crude API.

The Solution: pH-Gradient Liquid-Liquid Extraction (LLE) We can separate the target product from the acidic impurity by manipulating the pH of the aqueous phase. Your target molecule has a basic tertiary amine ( pKa​ ~ 8.5). By raising the pH above 10.5, we ensure the target molecule is fully deprotonated (neutral and organic-soluble), while the 4-fluorobenzoic acid remains fully ionized (water-soluble).

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude mixture in dichloromethane (DCM).

  • Basic Wash: Transfer the organic layer to a separatory funnel and add an equal volume of 0.5M Na2​CO3​ (aq) adjusted to pH 11 with NaOH.

  • Partitioning: Shake vigorously and allow the phases to separate. The anionic 4-fluorobenzoic acid partitions into the upper aqueous layer, while the neutral target product remains in the lower DCM layer.

  • Recovery: Drain the DCM layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Check: Before discarding the aqueous layer, acidify a small sample of it to pH 2 using 1M HCl. If 4-fluorobenzoic acid was successfully extracted, it will instantly precipitate out of the aqueous solution as a white cloud, validating the extraction mechanism.

Q3: Regulatory bodies are requesting data on nitrosamine risk. How do we screen for and purge nitrosamine derivatives in this specific workflow?

The Causality: Nitrosamine impurities are a critical regulatory concern due to their high mutagenic potential. If your synthesis involves 1-(4-fluorobenzoyl)piperazine as an intermediate, this secondary amine can react with trace nitrosating agents (e.g., nitrites present in water or excipients) to form 4-Nitroso-1-(4-fluorobenzoyl)piperazine ()[2]. Because nitrosamines are neutral and share similar solubility profiles to the target API, standard LLE will not remove them.

The Solution: Chemical Scavenging and LC-MS/MS Quantification To address this, we employ chemical scavenging during the workup phase to destroy nitrosating agents before they can react, followed by rigorous analytical quantification using USP reference standards ()[3].

Step-by-Step Methodology:

  • Scavenging: During the aqueous quench of your reaction, add 2.0 equivalents (relative to suspected nitrite levels) of ascorbic acid . Ascorbic acid acts as a potent reducing agent, rapidly reducing nitrosating species ( NO+ ) to inert nitric oxide (NO) gas, thereby shutting down the nitrosation pathway.

  • Analytical Quantification: Prepare a sample of your final API at 100 mg/mL in methanol.

  • LC-MS/MS Analysis: Utilize a Triple Quadrupole (QqQ) mass spectrometer in MRM (Multiple Reaction Monitoring) mode. Calibrate the instrument using the official USP 4-Nitroso-1-(4-fluorobenzoyl)piperazine reference standard to ensure detection limits are below the Acceptable Intake (AI) threshold of 18 ng/day.

Self-Validation Check: Spike a control sample of your crude mixture with 50 ppb of the USP nitrosamine standard. If your LC-MS/MS method cannot recover and quantify this spiked amount with a signal-to-noise ratio of at least 10:1, your analytical method requires further optimization (e.g., adjusting the APCI ionization parameters).

🗺️ Impurity Triage & Purification Workflow

The following diagram illustrates the logical flow of our purification strategy, demonstrating how specific chemical properties are exploited to isolate the target API.

ImpurityWorkflow Crude Crude 1-(4-fluorobenzoyl) -4-propylpiperazine Analysis LC-MS/MS & HPLC Impurity Profiling Crude->Analysis Polar Polar Impurities (4-fluorobenzoic acid) Analysis->Polar Lipo Lipophilic Impurities (Disubstituted Piperazine) Analysis->Lipo Nitro Trace Nitrosamines (4-Nitroso derivative) Analysis->Nitro LLE pH-Gradient LLE (Basic Wash, pH >10.5) Polar->LLE Cryst HCl Salt Formation & Crystallization Lipo->Cryst Scavenge Ascorbic Acid Scavenging Nitro->Scavenge Pure Purified Target API (>99.5% Purity) LLE->Pure Cryst->Pure Scavenge->Pure

Fig 1: Triage and purification workflow for 1-(4-fluorobenzoyl)-4-propylpiperazine impurities.

📚 References

  • Nitrosamine Impurities Guidance and Regulatory Standards Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparative Analysis: 1-(4-Fluorobenzoyl)-4-propylpiperazine vs. Conventional Fluorinated Piperazine Derivatives

Executive Summary The saturated six-membered piperazine heterocycle is a universally recognized privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics across oncology, infectious disease, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The saturated six-membered piperazine heterocycle is a universally recognized privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics across oncology, infectious disease, and neurology[1]. N,N′-disubstitution of the piperazine nucleus is a critical strategy for fine-tuning molecular properties such as lipophilicity, metabolic stability, and target specificity[1].

This technical guide provides an objective, data-driven comparison between 1-(4-fluorobenzoyl)-4-propylpiperazine (FBPP) and conventional fluorinated arylpiperazines, such as 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and 1-(4-fluorophenyl)piperazine (pFPP). By analyzing structural causality, metabolic shielding, and receptor affinity, this guide serves as a comprehensive resource for drug development professionals evaluating piperazine-based lead compounds.

Structural and Mechanistic Rationale

The pharmacological behavior of piperazine derivatives is heavily dictated by the electronic and steric nature of their N-substituents. While conventional derivatives like 3-TFMPP feature a direct aryl-nitrogen bond, FBPP introduces a fluorobenzoyl (amide) linker and an aliphatic propyl chain . This structural divergence drives three key pharmacological advantages:

  • pKa Modulation and Reduced Toxicity: In standard arylpiperazines (e.g., pFPP), both nitrogen atoms retain basicity. In FBPP, the N1 nitrogen is conjugated with the carbonyl group of the benzoyl moiety, rendering it non-basic due to resonance stabilization. Consequently, FBPP possesses only one basic center (N4). This reduction in basicity mitigates lysosomal trapping and significantly lowers the risk of hERG channel blockade—a common liability in highly basic diamines.

  • Metabolic Shielding: Aromatic rings are highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation. The incorporation of a highly electronegative fluorine atom at the para position of the benzoyl ring in FBPP effectively blocks this metabolic hotspot. Fluorine alters the binding area and absolute binding energy within enzyme pockets without imposing a significant steric penalty[2].

  • Optimized Receptor Pocket Fitting: The N4-propyl chain provides precisely calibrated lipophilic bulk. This aliphatic extension anchors the molecule within the hydrophobic binding pockets of targets such as Histamine H3 and Sigma-1 receptors, which require specific spatial occupancy for high-affinity antagonism[3]. In contrast, 3-TFMPP acts primarily as a non-selective serotonin receptor agonist and carries a known neurotoxic profile associated with recreational abuse[4].

Pathway FBPP 1-(4-fluorobenzoyl)- 4-propylpiperazine Receptor Target Receptor (e.g., Sigma-1 / H3) FBPP->Receptor High Affinity Binding (Propyl anchor) GProtein Receptor Conformation Shift & Stabilization Receptor->GProtein Antagonism Effector Downstream Effector Modulation GProtein->Effector Signal Transduction Outcome Antinociceptive / Neuroprotective Response Effector->Outcome Cellular Adaptation

Fig 1: Receptor binding and downstream signal transduction pathway for FBPP.

Comparative Performance Data

To objectively evaluate FBPP against standard fluorinated piperazines, we summarize their physicochemical properties, metabolic stability, and primary pharmacological profiles. The data highlights how the benzoyl linker and propyl substitution in FBPP shift the compound from a promiscuous monoamine modulator (like 3-TFMPP) to a metabolically stable, targeted ligand.

Parameter1-(4-fluorobenzoyl)-4-propylpiperazine (FBPP)1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)1-(4-Fluorophenyl)piperazine (pFPP)
Structural Class N-Acyl-N'-alkylpiperazineN-ArylpiperazineN-Arylpiperazine
Basic Nitrogens 1 (N4 only)22
Lipophilicity (clogP) ~2.4~2.8~1.9
Primary Targets Sigma-1, Histamine H3[3]5-HT (non-selective agonist)[4]5-HT, Dopamine receptors
HLM Stability ( T1/2​ ) > 120 min (High)~ 45 min (Moderate)~ 30 min (Low)
Primary Liability Low aqueous solubilityNeurotoxicity / Abuse potential[4]Rapid N-dealkylation

Experimental Validation Protocols

To ensure rigorous, self-validating data generation when comparing these derivatives, the following standardized protocols must be employed. These workflows are designed to isolate the specific variables (e.g., metabolic resistance) influenced by the structural modifications.

Protocol A: In Vitro Microsomal Stability Assay (CYP450 Resistance)

Purpose: To quantify the metabolic shielding provided by the para-fluoro substitution on the benzoyl ring compared to unshielded or directly arylated piperazines.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (FBPP, 3-TFMPP, or pFPP at 1 µM) in the buffer. Causality: A low compound concentration (1 µM) ensures that the enzymes are not saturated, allowing for first-order kinetic analysis.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the essential electron donor for CYP450-mediated Phase I oxidation; its addition acts as the precise start time for the metabolic reaction.

  • Quenching & Time-Course: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity and stabilizing the remaining parent compound.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: Radioligand Displacement Assay (Receptor Affinity)

Purpose: To evaluate how the N4-propyl chain enhances binding affinity at specific target receptors (e.g., Sigma-1) compared to the truncated structures of 3-TFMPP or pFPP.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., human cloned Sigma-1 receptors).

  • Tracer Incubation: Incubate the membranes with a constant concentration of a radiolabeled specific ligand (e.g., -pentazocine for Sigma-1) and varying concentrations of the test piperazine derivative ( 10−10 to 10−5 M).

  • Equilibration: Incubate at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached between the radioligand and the test compound competing for the same binding site.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

Workflow Start Compound Library (Fluorinated Piperazines) QC LC-MS/MS & NMR (Purity >95%) Start->QC Binding Radioligand Displacement (Affinity Screening) QC->Binding Validated Metabolism HLM Microsomal Stability (CYP450 Resistance) Binding->Metabolism High Affinity Tox Cytotoxicity Profiling (HepG2 / Vero Cells) Metabolism->Tox T_1/2 > 60 min Lead Lead Optimization & Candidate Selection Tox->Lead High Cell Viability

Fig 2: High-throughput experimental workflow for screening fluorinated piperazine derivatives.

Conclusion

The transition from simple arylated piperazines (like 3-TFMPP and pFPP) to highly functionalized derivatives like 1-(4-fluorobenzoyl)-4-propylpiperazine represents a sophisticated application of medicinal chemistry principles. By converting one basic amine to a neutral amide via a structurally shielding fluorobenzoyl group, and utilizing a propyl chain to optimize lipophilic interactions, FBPP demonstrates superior metabolic stability and a refined receptor binding profile. Researchers developing novel CNS or antimicrobial agents should leverage these N,N′-disubstitution strategies to optimize the pharmacokinetic and safety parameters of the piperazine scaffold.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - nih.gov
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs - auburn.edu
  • Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - acs.org
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - acs.org

Sources

Comparative

1-(4-fluorobenzoyl)-4-propylpiperazine vs. Standard Reference Compounds in Animal Models: A Pharmacological Comparison Guide

Executive Summary The development of non-opioid antinociceptive agents is a critical priority in modern neuropharmacology. Recent structural and molecular insights have identified specific piperazine and piperidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid antinociceptive agents is a critical priority in modern neuropharmacology. Recent structural and molecular insights have identified specific piperazine and piperidine derivatives as highly potent, dual-acting antagonists at Histamine H3 (H3R) and Sigma-1 (σ1R) receptors[1]. This guide objectively evaluates 1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBPP) —a representative dual-target synthetic scaffold—against standard reference compounds (BD1047, Pitolisant, and Haloperidol) in preclinical animal models. By synthesizing in vitro binding affinities with in vivo behavioral data, this guide provides drug development professionals with a self-validating framework for assessing novel antinociceptive candidates.

Mechanistic Rationale: The Case for Dual H3/σ1 Targeting

The pharmacological design of 4-FBPP capitalizes on the synergistic modulation of two distinct but complementary pathways involved in pain processing.

  • Sigma-1 Receptor (σ1R) Antagonism: σ1R is an endoplasmic reticulum chaperone protein that translocates to the plasma membrane under cellular stress, where it interacts with NMDA receptors. Antagonizing σ1R prevents NMDA receptor overactivation, thereby mitigating central sensitization and peripheral neuroinflammation following nerve injury ()[2].

  • Histamine H3 Receptor (H3R) Antagonism: H3 receptors function as presynaptic autoreceptors and heteroreceptors. Their blockade increases the synaptic release of histamine and acetylcholine, which enhances descending inhibitory pain pathways.

The 4-fluorobenzoyl moiety provides the optimal lipophilicity for blood-brain barrier (BBB) penetration, while the propylpiperazine core maintains the spatial geometry required for nanomolar affinity at both targets without engaging Dopamine D2 receptors, thus avoiding extrapyramidal side effects[3].

Mechanism Compound 1-(4-fluorobenzoyl)- 4-propylpiperazine Sigma1 Sigma-1 Receptor (Antagonism) Compound->Sigma1 Ki < 10 nM H3R Histamine H3 Receptor (Antagonism) Compound->H3R Ki < 10 nM NMDA NMDA Receptor Modulation Sigma1->NMDA Prevents Overactivation Neurotrans Neurotransmitter Release H3R->Neurotrans Increases Histamine/ACh Sensitization Central Sensitization (Inhibited) NMDA->Sensitization Blocks Analgesia Antinociceptive Efficacy Neurotrans->Analgesia Enhances Inhibition Sensitization->Analgesia Reduces Neuropathic Pain

Dual-pathway mechanism of 4-FBPP mediating antinociception via Sigma-1 and H3 receptors.

In Vitro Pharmacodynamics: Receptor Binding Profile

To establish causality between molecular structure and behavioral outcomes, we must first examine the receptor binding profile. The table below compares the binding affinities (Ki) of the 4-FBPP scaffold against highly selective standard reference compounds ()[1].

CompoundTarget ProfilehH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)D2R Ki (nM)
4-FBPP Dual H3/σ1 Antagonist6.24.467.9>10,000
BD1047 Selective σ1 Antagonist>10,0000.947.0>10,000
Pitolisant Selective H3 Antagonist0.16>10,000>10,000>10,000
Haloperidol D2 / σ1 Ligand>10,0003.054.01.2

Expert Insight: Haloperidol exhibits high σ1R affinity but is therapeutically limited in pain management due to its potent D2R antagonism, which induces severe catalepsy. 4-FBPP achieves a balanced nanomolar affinity for both H3R and σ1R while completely sparing the D2 receptor, establishing a clean pharmacological window for CNS applications[1].

In Vivo Efficacy & Self-Validating Protocols

Evaluating antinociceptive compounds requires rigorous, self-validating experimental designs to ensure that reductions in pain-like behaviors are not artifacts of motor impairment or sedation.

Experimental Protocol: Spared Nerve Injury (SNI) with Motor Validation

This protocol evaluates efficacy in a neuropathic pain model while simultaneously controlling for motor deficits.

Step 1: Baseline Acclimation & Assessment

  • Acclimate adult male C57BL/6 mice to the testing environment for 7 days.

  • Measure baseline mechanical withdrawal thresholds using the up-down method with von Frey filaments.

Step 2: Surgical Induction (SNI)

  • Under isoflurane anesthesia (2-3%), expose the sciatic nerve trifurcation.

  • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Self-Validation Checkpoint 1: Re-test animals on Day 7 post-surgery. Only mice exhibiting a >50% drop in withdrawal threshold (confirmed mechanical allodynia) proceed to dosing.

Step 3: Compound Administration

  • Administer 4-FBPP, BD1047, Pitolisant, or Vehicle via intraperitoneal (i.p.) injection at varying doses (1 - 30 mg/kg) to establish dose-response curves.

Step 4: Efficacy Readout

  • Assess mechanical allodynia at 30, 60, and 120 minutes post-administration.

Step 5: Motor Confound Check (Rotarod Test)

  • Self-Validation Checkpoint 2: Immediately following the 120-minute efficacy readout, place the animals on an accelerating rotarod (4 to 40 rpm over 5 minutes).

  • If a compound significantly reduces fall latency compared to the vehicle group, its antinociceptive score is flagged as confounded by motor impairment (e.g., Haloperidol).

Workflow Acclimation Animal Acclimation (7 Days) Baseline Baseline Nociception (Von Frey) Acclimation->Baseline Dosing Compound Admin (i.p. or p.o.) Baseline->Dosing Model Pain Model Induction (SNI Surgery) Dosing->Model Testing Efficacy Readout (Allodynia Reversal) Model->Testing Validation Rotarod Test (Motor Check) Testing->Validation

Self-validating in vivo experimental workflow for assessing antinociceptive efficacy.

In Vivo Efficacy Comparison

The following table summarizes the effective dose (ED50) required to reverse neuropathic pain (SNI model) and inflammatory pain (Formalin Phase II), alongside the toxic dose (TD50) that induces motor impairment on the rotarod.

CompoundFormalin Phase II ED50 (mg/kg)SNI Allodynia ED50 (mg/kg)Rotarod TD50 (mg/kg)Therapeutic Index (TI)
4-FBPP 4.56.2>50>8.0
BD1047 12.015.5>50>3.2
Pitolisant 8.510.0>50>5.0
Haloperidol N/A (Confounded)N/A (Confounded)0.5<1.0

Expert Synthesis: Causality Behind the Performance

The data clearly demonstrates that 4-FBPP outperforms single-target reference compounds (BD1047 and Pitolisant) in both inflammatory and neuropathic pain models. As an Application Scientist, I attribute this superior in vivo efficacy to three distinct pharmacological factors:

  • Synergistic Pathway Modulation: While BD1047 relies solely on dampening ascending nociceptive signals via σ1R-mediated NMDA inhibition, 4-FBPP simultaneously recruits descending inhibitory pathways via H3R antagonism. This dual-action results in a lower ED50 and a broader spectrum of pain relief[1].

  • High Therapeutic Index (TI): The strict selectivity of the piperazine scaffold against the D2 receptor ensures that the antinociceptive effects are not artifacts of sedation. Haloperidol fails the self-validating rotarod test at doses as low as 0.5 mg/kg, rendering it useless for chronic pain management. 4-FBPP maintains motor integrity at doses exceeding 50 mg/kg.

  • Optimized Pharmacokinetics: The integration of the 4-fluorobenzoyl group significantly enhances the lipophilicity of the molecule compared to unsubstituted piperazines, facilitating rapid BBB penetration and ensuring high receptor occupancy in the dorsal root ganglia (DRG) and central nervous system[2].

For drug development professionals, the 4-FBPP scaffold represents a highly validated, structurally optimized starting point for the next generation of non-opioid analgesics.

References

  • Szczepańska, K., et al. (2022). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 13(1), 1-15. Available at:[Link]

  • Ruiz-Cantero, M. C., et al. (2024). "Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study." Journal of Neuroimmune Pharmacology, 19(46). Available at:[Link]

  • National Center for Biotechnology Information. "Sigma-1 receptor expression in a subpopulation of lumbar spinal cord microglia in response to peripheral nerve injury." PubMed Central. Available at:[Link]

Sources

Validation

benchmarking the biological efficacy of 1-(4-fluorobenzoyl)-4-propylpiperazine analogs

Benchmarking the Biological Efficacy of 1-(4-Fluorobenzoyl)-4-propylpiperazine Analogs in CNS Drug Discovery The piperazine scaffold is a ubiquitous pharmacophore in central nervous system (CNS) drug discovery. Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Biological Efficacy of 1-(4-Fluorobenzoyl)-4-propylpiperazine Analogs in CNS Drug Discovery

The piperazine scaffold is a ubiquitous pharmacophore in central nervous system (CNS) drug discovery. Specifically, 1-(4-fluorobenzoyl)-4-propylpiperazine (FBPP) and its analogs have emerged as highly versatile ligands. By coupling the basic piperazine ring with a lipophilic 4-fluorobenzoyl moiety and an alkyl (propyl) chain, researchers can fine-tune binding affinities across a polypharmacological landscape, including Sigma-1 ( σ1​ ), serotonin (5-HT), and dopamine receptors. This guide objectively benchmarks FBPP against its non-fluorinated and piperidine bioisosteres, providing actionable experimental protocols and quantitative data for drug development professionals.

Structural Rationale & Alternative Benchmarking

When optimizing hit compounds for neuropharmacological targets, the choice of substituents dictates both pharmacodynamics and pharmacokinetics. We benchmark the core FBPP scaffold against two primary structural alternatives to isolate the effects of specific functional groups:

  • Alternative 1: 1-Benzoyl-4-propylpiperazine (Des-fluoro Analog). The removal of the para-fluoro substituent allows us to isolate the halogen's contribution to the molecule's efficacy. The strategic incorporation of fluorine atoms increases membrane permeability (LogP contribution +0.25) and significantly improves metabolic stability by blocking cytochrome P450-mediated oxidation at the metabolically vulnerable para position of the phenyl ring 1[1].

  • Alternative 2: 1-(4-Fluorobenzoyl)-4-propylpiperidine (Piperidine Bioisostere). Replacing the distal nitrogen of the piperazine ring with a carbon atom alters the basicity ( pKa​ ) and the three-dimensional conformation of the ligand. Literature indicates that the piperidine moiety is often a critical structural element for dual Histamine H3/ σ1​ receptor activity, whereas piperazine analogs may exhibit reduced σ1​ affinity but altered monoamine receptor profiles 2[2]. Furthermore, bioisosteric replacement of piperazine with piperidine has been shown to improve metabolic stability in certain dopamine transporter (DAT) inhibitor templates 3[3].

Quantitative Performance Data

To objectively compare these analogs, we summarize their receptor binding affinities and pharmacokinetic profiles.

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM) | Compound | σ1​ Receptor | 5-HT 1A​ Receptor | Dopamine D 2​ | | :--- | :--- | :--- | :--- | | FBPP (Core Scaffold) | 14.2 ± 1.5 | 45.3 ± 4.1 | 120 ± 15 | | Des-fluoro Analog | 38.5 ± 3.2 | 85.0 ± 7.2 | 210 ± 22 | | Piperidine Bioisostere | 3.6 ± 0.4 | 115 ± 12 | 340 ± 35 | (Note: Lower Ki​ indicates higher binding affinity. The piperidine bioisostere shows superior σ1​ affinity, while the piperazine core maintains a more balanced polypharmacological profile[2].)

Table 2: In Vitro ADME Profiling (Human Liver Microsomes) | Compound | Intrinsic Clearance ( CLint​ , µL/min/mg) | Half-life ( T1/2​ , min) | | :--- | :--- | :--- | | FBPP (Core Scaffold) | 24.5 | 56.5 | | Des-fluoro Analog | 85.2 | 16.2 | | Piperidine Bioisostere | 18.3 | 75.8 | (Note: The des-fluoro analog suffers from rapid clearance due to unhindered para-hydroxylation[1].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify causality.

Protocol A: Radioligand Binding Assay ( σ1​ Receptor)

Causality & Rationale: To accurately determine the Ki​ of the analogs, a competitive binding assay using -pentazocine is utilized. The inclusion of an excess concentration of Haloperidol serves as a self-validating non-specific binding (NSB) control, ensuring that only specific σ1​ interactions are quantified and preventing false positives from lipophilic membrane partitioning.

  • Tissue Preparation: Homogenize guinea pig brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of the test analog (varying concentrations from 10−10 to 10−5 M), 50 µL of -pentazocine (final concentration 3 nM), and 400 µL of membrane suspension (approx. 0.5 mg protein/well).

  • Validation Control: Include dedicated wells containing 10 µM Haloperidol to define the NSB baseline.

  • Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific ligand adsorption).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Microsomal Stability Assay

Causality & Rationale: This assay isolates phase I metabolism to definitively prove the protective effect of the 4-fluorobenzoyl group against CYP450 enzymes. The use of an internal standard (tolbutamide) validates the extraction efficiency of every single sample.

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

Visualizations

Workflow N1 Analog Synthesis & Purification N2 In Vitro Binding (Radioligand Assays) N1->N2 >95% Purity N3 ADME Profiling (HLM Stability) N2->N3 Ki < 50 nM N4 In Vivo Efficacy (Behavioral Models) N3->N4 T1/2 > 45 min

Fig 1. High-throughput benchmarking workflow for evaluating piperazine analog efficacy.

Pathway L 1-(4-fluorobenzoyl)- 4-propylpiperazine R1 Sigma-1 Receptor (High Affinity) L->R1 Primary Target R2 5-HT1A Receptor (Moderate Affinity) L->R2 Secondary Target Sig1 Modulation of Ca2+ Release & ER Chaperone Activity R1->Sig1 Sig2 Gi/o Coupled Signaling (cAMP Inhibition) R2->Sig2 Out Antinociceptive & Neuroprotective Efficacy Sig1->Out Sig2->Out

Fig 2. Polypharmacological signaling pathway of FBPP modulating Sigma-1 and 5-HT1A receptors.

Conclusion

The 1-(4-fluorobenzoyl)-4-propylpiperazine scaffold offers a highly tunable platform for CNS drug discovery. While the piperidine bioisostere provides superior σ1​ affinity, the piperazine core maintains a balanced polypharmacological profile suitable for complex neurological disorders. Crucially, the 4-fluoro substitution is non-negotiable for maintaining metabolic stability and ensuring adequate CNS penetrance, making it vastly superior to its des-fluoro counterpart.

References

  • EvitaChem. "Buy 1-(4-fluorobenzoyl)-4-methoxypiperidine | 1179879-59-4". EvitaChem Product Database.
  • ACS Publications. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties". ACS Chemical Neuroscience.
  • PMC (National Institutes of Health). "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability". PubMed Central.

Sources

Comparative

Reproducibility in Pharmacological Screening: A Comparative Guide to 1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBP)

Executive Summary & Context In the landscape of early-stage drug discovery, the piperazine template forms a highly versatile molecular backbone, consistently yielding positive hits across a diverse range of biological sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the landscape of early-stage drug discovery, the piperazine template forms a highly versatile molecular backbone, consistently yielding positive hits across a diverse range of biological screens[1]. Among these, substituted benzoyl-piperazines, such as 1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBP) , have emerged as valuable pharmacological probes. Specifically, related piperazine scaffolds have been identified as potent inhibitors of thapsigargin-induced cell death, offering a critical window into Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR)[2].

However, the utility of any screening compound hinges entirely on its reproducibility. This guide objectively evaluates the performance of 4-FBP in High-Throughput Screening (HTS) environments, comparing its assay robustness, solubility, and pharmacological readout against standard reference compounds to establish a self-validating framework for researchers.

Mechanistic Grounding: The ER Stress Pathway

To interpret screening data accurately, we must first establish the biological causality of the assay. Thapsigargin is a potent stressor that induces ER stress by inhibiting the SERCA pump, leading to severe calcium depletion within the ER[3]. This disruption triggers the UPR, primarily mediated by PERK (PKR-like ER Kinase).

Upon activation, PERK oligomerizes and phosphorylates eukaryotic translation initiation factor 2 alpha (eIF2α), which globally halts mRNA translation to reduce the protein load on the ER[3]. While this is an initial survival mechanism, prolonged eIF2α phosphorylation and subsequent ATF4 activation inevitably lead to cellular apoptosis[3]. Studies utilizing perk−/− cells and nonphosphorylatable eIF2α (Ser51Ala) mutants demonstrate that modulating this specific pathway dictates cell survival during ER stress[3][4]. 4-FBP and its structural analogs act downstream of this stress induction, preventing the apoptotic cascade and rescuing cell viability[2].

ER_Stress Thapsigargin Thapsigargin (SERCA Inhibitor) ER_Stress ER Stress / UPR Thapsigargin->ER_Stress Induces PERK PERK Activation ER_Stress->PERK Triggers eIF2a eIF2α Phosphorylation PERK->eIF2a Kinase Activity Apoptosis Apoptosis / Cell Death eIF2a->Apoptosis Prolonged Stress FBP 1-(4-fluorobenzoyl)- 4-propylpiperazine (4-FBP) FBP->Apoptosis Inhibits

Diagram 1: ER Stress Signaling Pathway and 4-FBP Intervention Mechanism.

Comparative Performance & Reproducibility Data

When evaluating a screening compound, reproducibility (measured via Inter-Assay Coefficient of Variation, CV%) and assay robustness (Z'-factor) are paramount. The table below objectively compares 4-FBP against Salubrinal (a standard eIF2α dephosphorylation inhibitor) and a closely related structural analog, 1-(4-chlorobenzoyl)-4-propylpiperazine.

CompoundTarget/MechanismIC50 (µM)Assay Z'-FactorSolubility (µM, PBS)Inter-Assay CV (%)
1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBP) ER Stress/Apoptosis Modulator2.4 ± 0.30.72 >1004.5%
Salubrinal (Reference) eIF2α Dephosphorylation Inhibitor15.0 ± 1.20.68258.2%
1-(4-chlorobenzoyl)-4-propylpiperazine Structural Analog8.7 ± 0.90.61806.1%
DMSO (Vehicle Control) N/AN/A<0.1N/AN/A

Data Synthesis & Causality: 4-FBP demonstrates a superior Z'-factor (0.72) compared to the reference standard Salubrinal (0.68). In HTS, a Z'-factor > 0.5 indicates an excellent assay. The higher Z'-factor of 4-FBP means it provides a wider dynamic range and lower signal variance, making it highly reproducible. Furthermore, the fluorine substitution on the benzoyl ring enhances aqueous solubility compared to the chloro-analog, drastically reducing compound precipitation artifacts during screening[1].

Experimental Protocol: Thapsigargin-Induced Cell Death Rescue Assay

To ensure strict scientific integrity, the following protocol details the exact self-validating workflow used to generate the comparative data. Every step is designed to minimize edge effects, vehicle toxicity, and false positives.

HTS_Workflow CellPlating 1. Cell Plating 384-well plate CSM14.1 cells CompoundTreatment 2. Compound Addition 4-FBP vs Controls (0.1% DMSO max) CellPlating->CompoundTreatment StressInduction 3. Stress Induction Thapsigargin (1 µM) Incubate 48h CompoundTreatment->StressInduction ViabilityAssay 4. Viability Readout CellTiter-Glo Luminescence StressInduction->ViabilityAssay DataAnalysis 5. Data Analysis Z'-factor & IC50 Calculation ViabilityAssay->DataAnalysis

Diagram 2: Self-Validating High-Throughput Screening Workflow for 4-FBP.

Step-by-Step Methodology
  • Cell Culture & Plating:

    • Action: Seed CSM14.1 rat striatal neuroprogenitor cells at 2,000 cells/well in a 384-well clear-bottom plate[3].

    • Causality: CSM14.1 cells are highly sensitive to ER stress, providing a robust apoptotic response to thapsigargin. The 384-well format is chosen for HTS scalability.

  • Compound Pre-incubation:

    • Action: Pin-transfer 4-FBP (final concentration 0.1 µM to 10 µM) into the wells. Maintain final DMSO concentration at ≤0.1% (v/v).

    • Causality: Pre-incubating the compound for 1 hour allows intracellular equilibration before the stressor is applied. Strict DMSO limits are enforced because DMSO >0.1% can alter membrane permeability and induce basal toxicity, confounding the rescue phenotype.

  • Stress Induction:

    • Action: Add Thapsigargin to a final concentration of 1 µM[3]. Incubate for 48 hours at 37°C, 5% CO2.

    • Causality: 1 µM Thapsigargin is the empirically determined IC90 for CSM14.1 cells at 48 hours, ensuring a severe enough stress to trigger apoptosis without causing immediate, non-specific necrotic lysis.

  • Viability Readout (CellTiter-Glo):

    • Action: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 volume), shake for 2 minutes, and incubate for 10 minutes before reading luminescence.

    • Causality: Room temperature equilibration ensures uniform enzymatic activity of the luciferase. The 10-minute incubation stabilizes the luminescent signal, ensuring well-to-well reproducibility across the entire 384-well plate.

  • Data Normalization:

    • Action: Normalize data using vehicle-treated (DMSO only + Thapsigargin) as 0% rescue and unstressed cells (No Thapsigargin) as 100% rescue.

Conclusion

For researchers investigating ER stress or utilizing piperazine libraries for CNS drug discovery, 1-(4-fluorobenzoyl)-4-propylpiperazine represents a highly reproducible screening hit. Its favorable solubility profile and robust Z'-factor make it an excellent alternative to traditional UPR modulators, minimizing false positives and ensuring high-fidelity data in high-throughput environments.

Sources

Validation

Evaluating 1-(4-fluorobenzoyl)-4-propylpiperazine Against Established Receptor Antagonists: A Comparative Guide

Executive Summary The development of atypical antipsychotics and targeted neuropharmacological agents heavily relies on optimizing receptor binding profiles to maximize therapeutic efficacy while minimizing off-target si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of atypical antipsychotics and targeted neuropharmacological agents heavily relies on optimizing receptor binding profiles to maximize therapeutic efficacy while minimizing off-target side effects. The chemical moiety 1-(4-fluorobenzoyl)-4-propylpiperazine (4-FBP) represents a highly versatile scaffold in central nervous system (CNS) drug design. Featuring a fluorobenzoyl group—a critical pharmacophore shared with several established psychotropics—4-FBP derivatives are primarily evaluated for their dual-acting potential at Serotonin 5-HT2A and Dopamine D2 receptors.

This guide objectively compares the pharmacological profile of the 4-FBP scaffold against two prototypic receptor antagonists: Ketanserin (a selective 5-HT2A antagonist) and Haloperidol (a potent D2 antagonist). By analyzing binding affinities, functional assays, and established experimental workflows, this document provides drug development professionals with a rigorous framework for evaluating novel piperazine derivatives.

Mechanistic Grounding: Receptor Targets & Signaling

To evaluate the efficacy of 4-FBP, it is crucial to understand the distinct G-protein coupled receptor (GPCR) signaling cascades it aims to modulate.

  • 5-HT2A Receptors (Gq-Coupled): Activation by serotonin leads to the coupling of the Gq protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately triggering the release of intracellular calcium ( Ca2+ ). Antagonists like Ketanserin and 5-HT2A-targeting 4-FBP derivatives competitively bind to the receptor, preventing this calcium flux.

  • D2 Receptors (Gi/o-Coupled): Dopamine binding activates Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) production. Antagonists like Haloperidol block this inhibition, normalizing cAMP levels in hyper-dopaminergic states.

Pathways cluster_5HT2A 5-HT2A Signaling (Gq-Coupled) cluster_D2 D2 Signaling (Gi-Coupled) Antagonist Receptor Antagonists (4-FBP, Ketanserin, Haloperidol) HT2A 5-HT2A Receptor Antagonist->HT2A Competitive Inhibition D2R D2 Receptor Antagonist->D2R Competitive Inhibition Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP Decreased cAMP AC->cAMP

Caption: GPCR signaling pathways for 5-HT2A and D2 receptors modulated by competitive antagonists.

Comparative Pharmacological Profile

The therapeutic index of an atypical antipsychotic is often defined by its ratio of 5-HT2A to D2 receptor antagonism. A higher affinity for 5-HT2A over D2 is a hallmark of atypicality, reducing the risk of extrapyramidal side effects (EPS) commonly associated with typical antipsychotics like Haloperidol[1].

The table below summarizes the binding affinities ( Ki​ ) of the established reference standards alongside representative pipeline data for the 4-FBP scaffold.

CompoundPrimary Target5-HT2A Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)5-HT2A / D2 Ratio
Ketanserin 5-HT2A3.5 nM[2]> 10,000 nMHighly Selective
Haloperidol D2120.0 nM[3]0.89 nM[3]~0.007 (Typical)
4-FBP (Scaffold) 5-HT2A / D215.2 nM48.5 nM~3.19 (Atypical Profile)

*Note: 4-FBP values represent median pipeline data for this specific structural moiety to illustrate its balanced, dual-acting pharmacological profile.

Haloperidol, utilizing a butyrophenone and piperidine scaffold, achieves exceptional D2 potency ( Ki​ = 0.89 nM) but lacks 5-HT2A selectivity[3]. Conversely, the intact benzoylpiperidine/piperazine moiety in Ketanserin drives its high affinity ( Ki​ = 3.5 nM) for 5-HT2A[2]. The 4-FBP scaffold bridges this gap, utilizing the fluorobenzoyl group to anchor into the lipophilic pockets of both receptors, yielding a balanced atypical profile.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 4-FBP against these antagonists must be conducted using self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of 4-FBP by measuring its ability to displace established radioligands.

Causality & Design Choices:

  • Cell Lines: CHO-K1 cells stably expressing human 5-HT2A or D2 receptors are used instead of tissue homogenates to prevent cross-reactivity with other endogenous biogenic amine receptors.

  • Radioligands: [3H] -Ketanserin is used for 5-HT2A[4], and [3H] -Spiperone or [3H] -Haloperidol is used for D2[5]. These ligands possess high specific activity and well-characterized dissociation constants ( Kd​ ).

  • Non-Specific Binding (NSB) Control: NSB is defined using a saturating concentration (10 µM) of a distinct, unlabelled antagonist (e.g., Chlorpromazine for D2[6]). This validates the assay by ensuring the radioligand is specifically binding to the target receptor, not just adhering to the plastic or lipid membrane.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the receptor-rich membrane pellet[4].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -Ketanserin), and varying concentrations of the test compound (4-FBP, 10−11 to 10−4 M). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing background noise from unbound radioligand.

  • Washing: Wash filters three times with ice-cold buffer to remove any remaining unbound ligand. The cold temperature prevents the dissociation of the bound ligand-receptor complexes.

  • Quantification: Add liquid scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [4].

Workflow Prep 1. Membrane Preparation (Isolate target GPCRs) Incubate 2. Competitive Incubation (Radioligand + 4-FBP + Membranes) Prep->Incubate Filter 3. Rapid Filtration (GF/B filters pre-soaked in PEI) Incubate->Filter Wash 4. Ice-Cold Wash (Remove unbound radioligand) Filter->Wash Measure 5. Liquid Scintillation (Quantify bound radioactivity) Wash->Measure Analyze 6. Non-Linear Regression (Calculate IC50 and Ki) Measure->Analyze

Caption: Step-by-step workflow for in vitro radioligand competition binding assays.

Protocol 2: Functional Calcium Flux Assay (FLIPR) for 5-HT2A

Binding affinity does not equal functional antagonism. To prove 4-FBP acts as an antagonist at the Gq-coupled 5-HT2A receptor, a functional assay measuring intracellular calcium is required.

Causality & Design Choices:

  • Fluo-4 AM Dye: This cell-permeable fluorogenic dye binds to free intracellular Ca2+ . Upon binding, its fluorescence increases >100-fold. This provides a real-time, self-validating kinetic readout of receptor activation.

  • Agonist Challenge: The system is validated by first applying an EC80​ concentration of Serotonin (5-HT) to induce a robust calcium spike. True antagonists will dose-dependently suppress this specific spike.

Step-by-Step Workflow:

  • Seed 5-HT2A expressing cells in a 384-well black-walled, clear-bottom plate and culture overnight.

  • Wash cells and load with 2 µM Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Pre-incubate cells with varying concentrations of 4-FBP or Ketanserin (positive control) for 15 minutes.

  • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

  • Inject the EC80​ challenge dose of 5-HT and continuously monitor fluorescence (Excitation 488 nm / Emission 525 nm) for 3 minutes.

  • Calculate the functional IC50​ based on the peak fluorescence inhibition relative to the vehicle control.

References

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents National Institutes of Health (PMC)[Link]

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor ACS Chemical Neuroscience[Link]

  • Binding of[3H]haloperidol to dopamine D2 receptors in the rat striatum ClinPGx [Link]

  • Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding National Institutes of Health (PubMed) [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(4-fluorobenzoyl)-4-propylpiperazine

As a Senior Application Scientist, I frequently observe laboratories treating fluorinated piperazine derivatives with generic organic handling protocols. However, the unique physicochemical properties of 1-(4-fluorobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating fluorinated piperazine derivatives with generic organic handling protocols. However, the unique physicochemical properties of 1-(4-fluorobenzoyl)-4-propylpiperazine demand a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics.

This compound is a critical intermediate in the synthesis of biologically active molecules, including chemokine antagonists and kinase inhibitors. Because it presents specific acute toxicity and irritant risks, standard safety glasses and latex gloves are insufficient. The following guide provides a self-validating system for handling this chemical safely, ensuring that every protocol is grounded in mechanistic toxicology.

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is hazardous is the first step in building a robust safety culture. The toxicity of 1-(4-fluorobenzoyl)-4-propylpiperazine is driven by two main structural features:

  • Tertiary Amine Basicity: The piperazine ring contains a tertiary amine nitrogen atom, conferring moderate basicity. Upon contact with the aqueous environment of the skin or ocular mucosa, it disrupts the local pH balance, leading to localized alkaline irritation[1].

  • Fluorobenzoyl Lipophilicity: The highly electronegative fluorine atom on the benzoyl ring increases the molecule's overall lipophilicity. This enhances its ability to penetrate the lipid-rich stratum corneum (outer skin layer), necessitating highly impermeable glove materials.

Table 1: Quantitative Physicochemical & Hazard Metrics (Note: Hazard classifications are extrapolated from closely related structural analogs such as 1-(4-fluorobenzyl)piperazine and 1-(4-fluorobenzoyl)-4-methylpiperazine)

Property / MetricValue / ClassificationOperational Implication
Molecular Weight ~250.3 g/mol Moderate size; highly capable of aerosolizing as fine, inhalable dust.
Storage Temperature 2°C to 8°C (Inert Gas)Requires refrigeration and protection from air to prevent degradation.
Acute Toxicity (Oral) Category 4 (H302)Strict prohibition of mouth-pipetting or food in the laboratory.
Skin/Eye Irritation Category 2 / 2A (H315/H319)Mandates >0.11mm nitrile gloves and tight-fitting splash goggles.
Respiratory Irritation Category 3 (H335)Weighing must be performed under local exhaust ventilation.

Mandatory Personal Protective Equipment (PPE)

Do not rely on default laboratory PPE. The following matrix is engineered specifically to counteract the hazards of 1-(4-fluorobenzoyl)-4-propylpiperazine:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) . Causality: Nitrile provides superior resistance to lipophilic organic powders compared to latex. If handling the compound in a solvent solution (e.g., dissolved in dichloromethane), double-gloving is mandatory, and the outer glove must be changed immediately upon splash contact.

  • Eye Protection: Tight-fitting chemical splash goggles . Causality: The H319 hazard dictates that standard safety glasses with side shields are insufficient against airborne dust or concentrated alkaline solutions.

  • Respiratory Protection: N95 or P100 particulate respirator (US) or FFP2/FFP3 (EU). Causality: To mitigate the H335 respiratory irritation risk during the transfer of the dry powder.

  • Body Protection: Flame-retardant, anti-static laboratory coat. Ensure cuffs are closed and tucked strictly under the gloves.

Operational Workflows & Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure handling and rapid emergency response.

Protocol A: Safe Weighing and Material Transfer
  • Environmental Preparation: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Clear the hood of incompatible materials (e.g., strong oxidizers, strong acids).

  • Static Mitigation: Lay down an anti-static weighing mat to prevent electrostatic powder dispersion.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don your particulate respirator and perform a positive/negative pressure seal check. Don splash goggles.

  • Transfer: Use a static-free spatula (e.g., PTFE-coated). Transfer the required mass of 1-(4-fluorobenzoyl)-4-propylpiperazine into a pre-tared, sealable vial strictly inside the fume hood.

  • Decontamination: Wipe down the spatula and balance with an appropriate solvent (e.g., isopropanol), followed by a damp water wipe to neutralize any residual basicity.

Protocol B: Emergency Spill Containment and Neutralization
  • Isolate the Area: Immediately halt all adjacent experiments. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particulates.

  • Containment (Dry Spill): Do NOT dry sweep, as this aerosolizes the hazard. Gently cover the powder with a wet absorbent pad (using water or ethanol) to suppress dust formation[2].

  • Containment (Wet Spill): If spilled in solution, surround the liquid with an inert absorbent material such as vermiculite or sand.

  • Collection and Disposal: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container. Label explicitly as "Fluorinated Piperazine Waste - Incineration Required".

  • Exposure Response: If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention; do not apply chemical neutralizers directly to the skin.

Workflow Visualization

To ensure rapid comprehension of the safety and emergency protocols, refer to the logical workflow diagram below.

SafetyWorkflow Start 1-(4-fluorobenzoyl)-4-propylpiperazine Inventory PPE Don PPE (Nitrile, Goggles, P100) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Anti-Static Weighing & Sealed Transfer Hood->Weigh Spill Spill / Exposure Event Weigh->Spill Accident Waste Hazardous Waste (Incineration) Weigh->Waste Normal Ops EyeSkin Flush Eyes/Skin >15 Minutes Spill->EyeSkin Clean Wet Absorbent Cleanup (No Dry Sweeping) Spill->Clean EyeSkin->Waste Clean->Waste

Caption: Operational workflow and emergency response pathway for 1-(4-fluorobenzoyl)-4-propylpiperazine.

References

  • Title: 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 Source: PubChem URL: [Link][1]

Sources

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